2-Benzofuranylglyoxal hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3.H2O/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10;/h1-6H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZHUDOMODCNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656870 | |
| Record name | (1-Benzofuran-2-yl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131922-15-1 | |
| Record name | (1-Benzofuran-2-yl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Benzofuranylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Benzofuranylglyoxal hydrate, a valuable building block in medicinal chemistry and drug development. The synthesis primarily involves the oxidation of 2-acetylbenzofuran, a reaction known as the Riley oxidation. This document details the underlying chemical principles, a step-by-step experimental protocol, and the expected quantitative and qualitative data for the resulting product.
Introduction
This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its 1,2-dicarbonyl moiety serves as a versatile handle for the construction of more complex molecular architectures. The most common and effective method for its preparation is the Riley oxidation of 2-acetylbenzofuran using selenium dioxide as the oxidizing agent. This method is highly regarded for its selectivity in oxidizing α-methylene groups adjacent to a carbonyl function.
Reaction Pathway and Mechanism
The synthesis of this compound from 2-acetylbenzofuran is a classic example of the Riley oxidation.[1][2] The overall reaction is depicted below:
Caption: Synthesis of this compound via Riley Oxidation.
The mechanism of the Riley oxidation of a ketone involves the following key steps:[1]
-
Enolization: The ketone (2-acetylbenzofuran) tautomerizes to its enol form.
-
Electrophilic Attack: The enol attacks the electrophilic selenium atom of selenium dioxide.
-
Rearrangement and Elimination: A series of rearrangements and the elimination of water and elemental selenium lead to the formation of the 1,2-dicarbonyl compound (2-benzofuranylglyoxal).
-
Hydration: In the presence of water, the resulting glyoxal exists in equilibrium with its more stable hydrate form.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a general procedure for the Riley oxidation of ketones.
3.1. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Acetylbenzofuran | 1646-26-0 | C₁₀H₈O₂ | 160.17 |
| Selenium Dioxide | 7446-08-4 | SeO₂ | 110.96 |
| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 |
| Water | 7732-18-5 | H₂O | 18.02 |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 |
| Celite® | 61790-53-2 | - | - |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 |
3.2. Procedure
-
To a solution of 2-acetylbenzofuran (1.0 equivalent) in a mixture of 1,4-dioxane and a small amount of water, add selenium dioxide (1.1 to 1.5 equivalents) in one portion at room temperature in a flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 100-101 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary, but a typical duration is between 4 to 12 hours.
-
Upon completion of the reaction, cool the mixture to room temperature. A black precipitate of elemental selenium will be observed.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the selenium precipitate.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that the yield is an estimate based on typical Riley oxidations and may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Starting Material | |
| 2-Acetylbenzofuran | 1.0 eq |
| Reagent | |
| Selenium Dioxide | 1.1 - 1.5 eq |
| Product | |
| This compound | - |
| CAS Number | 131922-15-1 |
| Molecular Formula | C₁₀H₈O₄ (C₁₀H₆O₃·H₂O) |
| Molecular Weight | 192.17 g/mol |
| Expected Yield | 60-80% |
| Appearance | Off-white to yellow solid |
| Melting Point | Not reported in literature |
Product Characterization
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran ring system and a signal for the methine proton of the hydrated glyoxal. The exact chemical shifts would need to be determined experimentally.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the ten carbon atoms of the benzofuran ring and the glyoxal moiety. The carbonyl carbons and the hydrated carbon of the glyoxal would have characteristic chemical shifts.
6.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong absorption bands corresponding to the O-H stretching of the hydrate, C=O stretching of the ketone, and C-O-C stretching of the furan ring.
6.3. Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the dehydrated form (C₁₀H₆O₃).
Safety Considerations
-
Selenium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
The reaction should be performed in a well-ventilated fume hood.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care and avoid ignition sources.
Conclusion
The synthesis of this compound via the Riley oxidation of 2-acetylbenzofuran is a reliable and effective method for obtaining this valuable synthetic intermediate. This guide provides a comprehensive framework for its preparation, from the underlying chemical principles to a detailed experimental protocol. For researchers in drug discovery and development, this compound offers a versatile platform for the synthesis of novel bioactive molecules.
References
An In-depth Technical Guide to the Preparation of 2-Benzofuranylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2-Benzofuranylglyoxal hydrate, a valuable building block in medicinal chemistry and drug development. The primary synthetic route involves the oxidation of a readily available precursor, 2-acetylbenzofuran, through a well-established named reaction. This document outlines the detailed experimental protocol, presents key quantitative data for a closely related analog, and visualizes the experimental workflow.
Synthetic Strategy: The Riley Oxidation
The preparation of this compound is achieved via the Riley oxidation of 2-acetylbenzofuran. This reaction utilizes selenium dioxide (SeO₂) to oxidize the α-methylene group of the acetyl moiety to a 1,2-dicarbonyl group, also known as a glyoxal.[1] The reaction is typically performed in a solvent such as aqueous dioxane, and the resulting glyoxal readily forms a stable hydrate.[2]
The mechanism of the Riley oxidation of a ketone proceeds through the enol form of the ketone, which attacks the electrophilic selenium dioxide. A subsequent series of steps, including dehydration and attack by water, leads to the formation of the 1,2-dicarbonyl product and the precipitation of elemental selenium.
Experimental Protocol
The following protocol is adapted from a well-established and reliable procedure for the analogous synthesis of phenylglyoxal hydrate from acetophenone, as detailed in Organic Syntheses. This procedure is expected to be directly applicable to the synthesis of this compound with minor, if any, modifications.
Materials and Equipment:
-
2-Acetylbenzofuran
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
Celite or other filter aid
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-dioxane and water.
-
Dissolution of Oxidant: Add selenium dioxide to the solvent mixture. Heat the mixture gently with stirring until the selenium dioxide has completely dissolved.
-
Addition of Starting Material: To the solution of selenium dioxide, add 2-acetylbenzofuran in one portion.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. A black precipitate of elemental selenium will begin to form. Continue refluxing for several hours until the reaction is complete (the completion can be monitored by thin-layer chromatography).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with diethyl ether.
-
Filter the mixture through a pad of Celite to remove the precipitated selenium. Wash the filter cake with additional diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the dioxane, water, and diethyl ether.
-
-
Purification and Hydrate Formation:
-
The crude 2-Benzofuranylglyoxal can be purified by distillation under reduced pressure.
-
To form the hydrate, dissolve the purified glyoxal in a minimal amount of hot water.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of this compound.
-
Collect the crystalline product by filtration, wash with a small amount of cold water, and air dry.
-
Quantitative and Characterization Data
Table 1: Reaction Parameters and Yield for an Analogous Synthesis
| Parameter | Value |
| Starting Material | Acetophenone |
| Oxidizing Agent | Selenium Dioxide |
| Solvent | Aqueous Dioxane |
| Reaction Time | 4 hours (reflux) |
| Yield of Phenylglyoxal | 69-72% |
Table 2: Physicochemical and Spectroscopic Data of Phenylglyoxal Hydrate
| Property | Value |
| Appearance | Crystalline solid |
| Melting Point | 73-91 °C (can vary with dryness) |
| Solubility | Soluble in hot water, alcohol, ether |
| ¹H NMR | Data not available in cited literature |
| ¹³C NMR | Data not available in cited literature |
| IR Spectroscopy | Data not available in cited literature |
| Mass Spectrometry | Data not available in cited literature |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
References
An In-depth Technical Guide to 2-Benzofuranylglyoxal Hydrate: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Benzofuranylglyoxal hydrate (CAS No. 131922-15-1). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides well-founded theoretical data based on analogous compounds and established chemical principles. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science who are interested in the potential applications of benzofuran derivatives.
Chemical Properties
This compound, also known as 1-(benzofuran-2-yl)-2,2-dihydroxyethan-1-one, is a geminal diol derivative of 2-benzofuranylglyoxal. The presence of the benzofuran moiety, a privileged scaffold in medicinal chemistry, suggests potential for interesting biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 131922-15-1 | [1][2][3] |
| Molecular Formula | C10H8O4 | Calculated |
| Molecular Weight | 192.17 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in DMSO, Methanol (Predicted) | N/A |
Synthesis
A likely synthetic route to this compound involves the oxidation of a suitable precursor, such as 2-acetylbenzofuran. The Riley oxidation, which utilizes selenium dioxide (SeO2), is a well-established method for the oxidation of α-methylenic ketones to α-dicarbonyl compounds.[4][5][6] The resulting glyoxal would readily form the hydrate in the presence of water.
Proposed Experimental Protocol: Synthesis of this compound via Riley Oxidation of 2-Acetylbenzofuran
Materials:
-
2-Acetylbenzofuran
-
Selenium dioxide (SeO2)
-
Dioxane
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylbenzofuran (1 equivalent) in a minimal amount of dioxane.
-
Add a solution of selenium dioxide (1.1 equivalents) in dioxane and a small amount of water.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium.
-
Dilute the filtrate with water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.
Diagram 1: Proposed Synthesis of this compound
Caption: Synthetic pathway from 2-acetylbenzofuran.
Spectral Properties (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons on the benzofuran ring (δ 7.0-8.0 ppm), a singlet for the methine proton of the dihydroxyacetyl group (δ ~5.5-6.0 ppm), and a broad singlet for the hydroxyl protons. |
| ¹³C NMR | Aromatic carbons of the benzofuran ring (δ 110-160 ppm), a carbonyl carbon (δ ~190 ppm), and a carbon bearing two hydroxyl groups (gem-diol carbon, δ ~90-95 ppm). |
| IR (Infrared) | A broad O-H stretching band (~3400 cm⁻¹), a C=O stretching band (~1680 cm⁻¹), and C-O stretching bands (~1100-1200 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present. |
| Mass Spec (MS) | A molecular ion peak [M]+ corresponding to the anhydrous glyoxal form (m/z = 174) and a peak for the hydrated form minus water. Fragmentation would likely involve loss of CO and CHO groups. |
Potential Biological Activities and Signaling Pathways
Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[11][12][13][14][15][16][17][18][19][20] Although no specific biological studies on this compound have been identified, its structural features suggest it may share similar activities.
Antimicrobial Activity
Many benzofuran derivatives have demonstrated significant activity against various bacterial and fungal strains.[11][13][15][16][17] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The electrophilic nature of the α-keto-aldehyde moiety in the anhydrous form of 2-benzofuranylglyoxal could potentially react with nucleophilic residues in microbial proteins, leading to enzyme inactivation.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of benzofuran derivatives against various cancer cell lines.[12][14][18][19][20][21] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.
Diagram 2: Potential Anticancer Mechanism of Action
Caption: Potential cellular targets and effects.
Future Directions
The information presented in this guide highlights the potential of this compound as a valuable compound for further investigation. Future research should focus on:
-
Definitive Synthesis and Characterization: Experimental validation of the proposed synthetic route and full spectroscopic characterization (NMR, IR, MS, and elemental analysis) are crucial.
-
Biological Screening: A comprehensive evaluation of its antimicrobial and anticancer activities against a panel of relevant cell lines and microbial strains is warranted.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound will be essential for its development as a therapeutic agent.
Conclusion
This compound is a promising, yet underexplored, member of the benzofuran family of compounds. Based on the established biological activities of related structures, it holds potential as a lead compound for the development of new antimicrobial and anticancer agents. This technical guide provides a foundational resource to stimulate and guide future research in this area.
References
- 1. 131922-15-1 | this compound - Capot Chemical [capotchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 131922-15-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. adichemistry.com [adichemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Acetylbenzofuran | C10H8O2 | CID 15435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Butylbenzofuran(4265-27-4) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 12. researchgate.net [researchgate.net]
- 13. jopcr.com [jopcr.com]
- 14. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 17. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Benzofuranylglyoxal Hydrate and the Broader Benzofuran Scaffold
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information specific to 2-Benzofuranylglyoxal hydrate (CAS Number: 131922-15-1) is limited. This guide provides a comprehensive overview of the benzofuran chemical scaffold, including general synthesis strategies, known biological activities, and relevant signaling pathways, to offer a foundational understanding for researchers interested in this class of compounds. The information presented herein is intended to be illustrative for the benzofuran class and has not been specifically validated for this compound.
Introduction to this compound
This compound is a chemical compound with the CAS number 131922-15-1. It belongs to the benzofuran class of heterocyclic compounds, which are noted for their presence in various natural products and their wide range of pharmacological activities. While specific research on this compound is not extensively documented in public literature, its structural components—a benzofuran nucleus and a glyoxal hydrate side chain—suggest potential for biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 131922-15-1 | N/A |
| Molecular Formula | C₁₀H₈O₄ | N/A |
| Molecular Weight | 192.17 g/mol | N/A |
| Boiling Point | 361.6 °C at 760 mmHg | N/A |
General Synthesis of Benzofuran Derivatives
The synthesis of benzofuran derivatives can be achieved through various established methods. While a specific protocol for this compound is not available, a common precursor, 2-acetylbenzofuran, can be synthesized and subsequently oxidized to the glyoxal.
A general synthetic approach could involve:
-
Synthesis of a Benzofuran Ring: This can be accomplished through methods such as the Perkin rearrangement, Paal-Knorr furan synthesis adapted for benzofurans, or intramolecular cyclization of appropriately substituted phenols.
-
Introduction of the Acetyl Group: Friedel-Crafts acylation of the benzofuran ring with acetyl chloride or acetic anhydride can introduce the acetyl group at the 2-position.
-
Oxidation to Glyoxal: The 2-acetylbenzofuran can then be oxidized to the corresponding glyoxal. Common oxidizing agents for such transformations include selenium dioxide (SeO₂) or other selective oxidants. The final product would likely be isolated as the hydrate in the presence of water.
Experimental Workflow: General Synthesis of 2-Benzofuranylglyoxals
Caption: General synthetic workflow for this compound.
Biological Activities of the Benzofuran Scaffold
Benzofuran derivatives are recognized for a wide array of biological activities, making them a "privileged scaffold" in medicinal chemistry. These activities stem from the diverse interactions the benzofuran ring system can have with biological targets.
Table 2: Reported Biological Activities of Various Benzofuran Derivatives
| Biological Activity | Example Derivative(s) | Key Findings | Reference(s) |
| Anti-inflammatory | Naturally occurring and synthetic benzofurans | Inhibition of pro-inflammatory cytokines and enzymes. | N/A |
| Anticancer | Various synthetic derivatives | Inhibition of tubulin polymerization, histone deacetylases (HDACs), and protein kinases. | N/A |
| Antimicrobial | Substituted benzofurans | Activity against Gram-positive bacteria and fungi. | N/A |
| Antioxidant | Phenolic benzofuran derivatives | Scavenging of reactive oxygen species. | N/A |
| Enzyme Inhibition | Specific synthetic derivatives | Potent inhibition of enzymes like Lysine-specific demethylase 1 (LSD1). | N/A |
Potential Signaling Pathways Modulated by Benzofuran Derivatives
Given the broad biological activities of benzofurans, they are known to interact with several key cellular signaling pathways. While the specific pathways affected by this compound are unknown, the following are common targets for this class of compounds.
NF-κB Signaling Pathway (Anti-inflammatory Activity)
Many anti-inflammatory compounds, including some benzofuran derivatives, exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inhibition of this pathway leads to a downstream reduction in the expression of inflammatory genes.
Signaling Pathway: Inhibition of NF-κB by Benzofuran Derivatives
Caption: Potential inhibition of the NF-κB pathway by benzofuran derivatives.
Apoptosis Induction in Cancer Cells (Anticancer Activity)
Certain benzofuran derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through various mechanisms, including the disruption of microtubule dynamics or the inhibition of survival signaling pathways.
Logical Relationship: Apoptosis Induction by Benzofuran Derivatives
Caption: Simplified model of apoptosis induction via tubulin inhibition.
Future Directions and Research Opportunities
The lack of specific data for this compound presents a clear research opportunity. Key areas for future investigation include:
-
Chemical Synthesis and Characterization: Development and publication of a robust synthetic route and full characterization of the compound.
-
In Vitro Biological Screening: Evaluation of its cytotoxic, anti-inflammatory, antimicrobial, and enzyme inhibitory activities against a panel of relevant cell lines and targets.
-
Mechanism of Action Studies: If activity is observed, elucidation of the specific molecular targets and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of the glyoxal hydrate moiety and the benzofuran core to any observed biological activity.
Conclusion
While this compound remains a largely uncharacterized molecule, its core benzofuran structure places it within a class of compounds of significant interest to the pharmaceutical and life sciences research communities. The general synthetic strategies and wide-ranging biological activities associated with the benzofuran scaffold provide a strong foundation and rationale for the further investigation of this and related compounds. The potential for discovering novel biological activities makes this compound a compelling subject for future research endeavors.
Characterization of 2-Benzofuranylglyoxal Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 2-Benzofuranylglyoxal hydrate (CAS No. 131922-15-1). Due to the limited availability of specific experimental data for this compound in published literature, this document establishes a framework for its characterization based on established methodologies for analogous benzofuran derivatives. It serves as a resource for researchers undertaking the synthesis, purification, and biological evaluation of this and related compounds.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not widely reported. The following tables summarize known information and provide expected values or characteristics based on the analysis of similar 2-acylbenzofuran structures.
Table 1: Physicochemical Properties
| Property | Value | Source/Justification |
| CAS Number | 131922-15-1 | Public Chemical Databases |
| Molecular Formula | C₁₀H₈O₄ (C₁₀H₆O₃·H₂O) | Public Chemical Databases |
| Molecular Weight | 192.17 g/mol | Public Chemical Databases |
| Melting Point | Data Not Available | Expected to be a crystalline solid. |
| Boiling Point | Data Not Available | Likely to decompose upon heating. |
| Solubility | Data Not Available | Expected to have some solubility in polar organic solvents like DMSO, DMF, and alcohols. |
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (benzofuran ring): δ 7.2-7.8 ppm. Furan ring proton: δ ~7.0-7.5 ppm. Aldehyde/hydrate protons: Variable, likely broad signals. |
| ¹³C NMR | Aromatic/furan carbons: δ 110-160 ppm. Carbonyl carbons (glyoxal): δ 180-200 ppm. |
| FTIR (cm⁻¹) | ~3400 (O-H stretch, hydrate), ~1680-1700 (C=O stretch, ketone), ~1640 (C=O stretch, aldehyde), ~1600, 1450 (C=C aromatic stretch), ~1250 (C-O-C stretch). |
| Mass Spec (EI) | Molecular ion peak (M⁺) for the anhydrous form at m/z 174. Common fragments may include loss of CO (m/z 146) and the benzofuranyl acylium ion.[1][2] |
Experimental Protocols
The following protocols are generalized methodologies for the synthesis and characterization of this compound, adapted from established procedures for related benzofuran compounds.[3][4]
Synthesis: Oxidation of 2-Acetylbenzofuran
A common route to α-ketoaldehydes is the oxidation of the corresponding methyl ketone. 2-Acetylbenzofuran serves as a plausible starting material.
Materials:
-
2-Acetylbenzofuran
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolve 2-acetylbenzofuran (1 equivalent) in a minimal amount of aqueous dioxane.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.
-
Dilute the filtrate with water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-Benzofuranylglyoxal by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to yield the hydrate form.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Scan in the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for the functional groups (hydroxyl, carbonyls, aromatic rings) to verify the structure.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry.
-
Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.
Biological Activity and Signaling Pathways
While the specific biological activities of this compound are not documented, many benzofuran derivatives are known to possess significant anti-inflammatory properties.[5][6][7] These effects are often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Potential Anti-inflammatory Mechanism: Inflammatory stimuli, such as Lipopolysaccharide (LPS), can activate cell surface receptors like Toll-like Receptor 4 (TLR4). This activation triggers downstream signaling cascades involving NF-κB and MAPKs (including ERK, JNK, and p38). These pathways culminate in the increased production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).[5][6] Benzofuran compounds have been shown to inhibit these pathways, often by preventing the phosphorylation and activation of key proteins like IκBα, p65 (a subunit of NF-κB), and the MAPKs.[5][8]
Protocol: In Vitro Anti-inflammatory Assay
Cell Line: RAW 264.7 murine macrophages.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant to measure the production of nitric oxide using the Griess reagent.
-
Measure cell viability using an MTT assay to rule out cytotoxicity.
-
For mechanistic studies, lyse the cells after a shorter LPS stimulation (e.g., 30-60 minutes) and perform Western blotting to analyze the phosphorylation status of key proteins in the NF-κB and MAPK pathways.
This guide provides a foundational framework for the systematic characterization of this compound. Researchers are encouraged to adapt and optimize these generalized protocols based on their specific experimental context and available instrumentation.
References
- 1. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectral Data Analysis of 2-Benzofuranylglyoxal Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectral data for 2-benzofuranylglyoxal hydrate (CAS No. 131922-15-1). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics based on the analysis of its chemical structure and data from analogous compounds. It also includes generalized experimental protocols for its synthesis and spectral data acquisition.
Chemical Structure and Properties
Chemical Name: 2-(Benzofuran-2-yl)-2-oxoacetaldehyde hydrate; 1-(Benzofuran-2-yl)-2,2-dihydroxyethan-1-one Molecular Formula: C₁₀H₈O₄ Molecular Weight: 192.17 g/mol
The structure consists of a benzofuran ring substituted at the 2-position with a glyoxal hydrate moiety. The presence of the hydrate form is a key characteristic, where the aldehyde group of the glyoxal is geminally dihydroxylated.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and comparison with structurally related benzofuran derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.8 - 7.6 | m | 2H | Aromatic protons (H-4, H-7) |
| ~7.5 - 7.3 | m | 2H | Aromatic protons (H-5, H-6) |
| ~7.2 | s | 1H | Furan proton (H-3) |
| ~6.5 | d | 2H | Hydroxyl protons (-OH) |
| ~5.8 | t | 1H | Methine proton (-CH(OH)₂) |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~188 | C=O (Ketone) |
| ~155 | C-7a |
| ~150 | C-2 |
| ~128 - 122 | Aromatic carbons (C-4, C-5, C-6, C-7) |
| ~115 | C-3a |
| ~112 | C-3 |
| ~90 | -CH(OH)₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad, Strong | O-H stretching (gem-diol and absorbed water) |
| ~3100 | Weak | C-H stretching (aromatic and furan) |
| ~1680 | Strong | C=O stretching (ketone) |
| ~1600, ~1450 | Medium | C=C stretching (aromatic) |
| ~1250 | Strong | C-O stretching (furan) |
| ~1100 | Strong | C-O stretching (gem-diol) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 174 | Moderate | [M - H₂O]⁺ (Loss of water from the hydrate) |
| 146 | High | [M - H₂O - CO]⁺ (Loss of water and carbon monoxide) |
| 118 | Moderate | [Benzofuran]⁺ |
| 89 | High | [Benzofuran - CHO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectral characterization of this compound.
Synthesis of this compound
A potential synthetic route to this compound involves the oxidation of 2-acetylbenzofuran.
Materials:
-
2-Acetylbenzofuran
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Dichloromethane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of 2-acetylbenzofuran (1 equivalent) and selenium dioxide (1.1 equivalents) in a solution of dioxane and water (e.g., 95:5 v/v) is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the selenium byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.
-
Purification is achieved by recrystallization or column chromatography on silica gel.
Spectral Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or as a thin film on a salt plate. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Mass spectra are acquired on a mass spectrometer with an electron ionization (EI) source. The sample is introduced directly or via a gas chromatograph. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
An In-depth Technical Guide on the Reactivity and Mechanism of 2-Benzofuranylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the reactivity and mechanisms of 2-benzofuranylglyoxal hydrate is limited in publicly available literature. This guide provides a comprehensive overview based on the well-established chemistry of analogous aromatic α-ketoaldehydes, primarily phenylglyoxal. The principles and reaction mechanisms detailed herein are expected to be largely applicable to this compound, providing a strong predictive framework for its chemical behavior.
Executive Summary
This compound, an α-ketoaldehyde, is a reactive molecule with significant potential in synthetic chemistry and drug development. Its reactivity is characterized by the presence of two adjacent carbonyl groups, rendering it susceptible to a variety of chemical transformations. This guide elucidates the core reactivity and mechanistic pathways of this compound, drawing parallels from the extensively studied phenylglyoxal. Key reaction types covered include nucleophilic additions with amines and alcohols, the intramolecular Cannizzaro reaction in the presence of a base, and oxidation-reduction reactions of the carbonyl groups. This document serves as a foundational resource, providing detailed experimental protocols, quantitative data where available for analogous systems, and mechanistic diagrams to facilitate further research and application.
Core Reactivity of α-Ketoaldehydes
The primary reactive sites of this compound are the aldehyde and ketone carbonyl groups. The aldehyde is generally more electrophilic and thus more susceptible to nucleophilic attack than the ketone. The hydrate form exists in equilibrium with the anhydrous dicarbonyl species in solution.
Reaction with Nitrogen Nucleophiles (Amines)
The reaction of α-ketoaldehydes with amines is a cornerstone of their chemical reactivity, leading to the formation of imines (Schiff bases) and other complex adducts.
Reaction with Primary Amines
This compound is expected to react with primary amines to form imines. The reaction typically proceeds via a carbinolamine intermediate which then dehydrates. The aldehyde carbonyl is the preferential site of initial attack.
Mechanism of Imine Formation:
Caption: Reaction of this compound with a Primary Amine.
Reaction with Amino Acids
Drawing analogy from phenylglyoxal, this compound is expected to react readily with amino acids. The reaction is most rapid with arginine residues, where the guanidinium group is the primary site of interaction. Studies on phenylglyoxal show that two molecules of the glyoxal can react with one guanidino group.
Quantitative Data for Phenylglyoxal-Amine Reactions
| Reactant | Product Type | Stoichiometry (Phenylglyoxal:Amine) | Reference |
| Aromatic Amines | Crystalline Adducts | Varies | [Journal of the Chemical Society C: Organic, 1968] |
| Arginine | Di-adduct | 2:1 | [PubMed, 1977] |
Experimental Protocol: Reaction with Aniline (Analogous to this compound)
-
Dissolution: Dissolve phenylglyoxal (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Amine: Add aniline (1-1.2 equivalents) dropwise to the solution at room temperature with stirring.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the corresponding imine.
Reaction with Oxygen Nucleophiles (Alcohols and Water)
Hydrate Formation
2-Benzofuranylglyoxal exists predominantly as a stable hydrate in the presence of water. This is a reversible reaction favored by the electrophilicity of the adjacent carbonyl groups.
Hemiacetal and Acetal Formation
In the presence of an alcohol and an acid catalyst, this compound is expected to form a hemiacetal, which can then react with a second equivalent of the alcohol to form an acetal. The aldehyde carbonyl is the more reactive site.
Mechanism of Acetal Formation:
Caption: Acid-catalyzed formation of a hemiacetal and acetal.
Experimental Protocol: Hemiacetal Formation with Methanol (Analogous to this compound)
-
Dissolution: Dissolve phenylglyoxal hydrate (1 equivalent) in excess methanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).
-
Equilibration: Stir the mixture at room temperature. The reaction will reach equilibrium between the glyoxal, its hydrate, and the hemiacetal.
-
Characterization: The presence of the hemiacetal can be confirmed by spectroscopic methods such as NMR. Isolation of the pure hemiacetal can be challenging due to the reversibility of the reaction.
Intramolecular Cannizzaro Reaction
In the presence of a strong base (e.g., concentrated NaOH or KOH), α-ketoaldehydes that lack α-hydrogens, such as 2-benzofuranylglyoxal, undergo an intramolecular Cannizzaro reaction. This is a disproportionation reaction where one carbonyl group is oxidized to a carboxylic acid and the other is reduced to an alcohol.
Mechanism of the Intramolecular Cannizzaro Reaction:
Caption: Mechanism of the intramolecular Cannizzaro reaction.
Experimental Protocol: Intramolecular Cannizzaro Reaction (Analogous to this compound)
-
Reaction Setup: Dissolve phenylglyoxal hydrate (1 equivalent) in a suitable solvent like aqueous methanol or dioxane.
-
Base Addition: Slowly add a concentrated aqueous solution of sodium hydroxide (2-4 equivalents) while cooling the reaction mixture in an ice bath.
-
Reaction: Stir the mixture at room temperature for several hours or until the starting material is consumed (monitor by TLC).
-
Work-up: Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2.
-
Extraction: Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude mandelic acid analog can be purified by recrystallization.
Oxidation and Reduction Reactions
Oxidation
The aldehyde group of 2-benzofuranylglyoxal can be selectively oxidized to a carboxylic acid using mild oxidizing agents. More vigorous oxidation can cleave the bond between the carbonyls.
Typical Oxidation Products:
| Oxidizing Agent | Product |
| Mild (e.g., H₂O₂, Selenium Dioxide) | 2-Benzofuranylglyoxylic acid |
| Strong | Benzofuran-2-carboxylic acid |
Experimental Protocol: Oxidation to Phenylglyoxylic Acid (Analogous to 2-Benzofuranylglyoxal)
-
Reaction Mixture: Prepare a solution of phenylglyoxal (1 equivalent) in a suitable solvent like dioxane or acetic acid.
-
Oxidant: Add a solution of hydrogen peroxide (1.1 equivalents) dropwise at room temperature. The reaction may be slow and can be gently heated if necessary. Alternatively, selenium dioxide can be used as the oxidant.
-
Monitoring: Follow the progress of the reaction by TLC.
-
Work-up: After completion, quench any excess peroxide (e.g., with sodium bisulfite solution).
-
Isolation: Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude phenylglyoxylic acid can be purified by recrystallization.
Reduction
The carbonyl groups of 2-benzofuranylglyoxal can be reduced to the corresponding diol. Selective reduction of the more reactive aldehyde group to a primary alcohol is also possible using milder reducing agents or controlled reaction conditions.
Typical Reduction Products:
| Reducing Agent | Product |
| NaBH₄ | 1-(2-Benzofuranyl)-1,2-ethanediol |
| LiAlH₄ | 1-(2-Benzofuranyl)-1,2-ethanediol |
Experimental Protocol: Reduction with Sodium Borohydride (Analogous to this compound)
-
Dissolution: Dissolve phenylglyoxal hydrate (1 equivalent) in methanol or ethanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (1.5-2 equivalents) portion-wise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quenching: Carefully quench the excess sodium borohydride by the slow addition of water or dilute acid.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer, remove the solvent, and purify the resulting diol by column chromatography or recrystallization.
Conclusion
The reactivity of this compound is predicted to be rich and versatile, mirroring that of other aromatic α-ketoaldehydes. Its dual carbonyl functionality allows for a wide range of transformations, making it a valuable building block in organic synthesis and medicinal chemistry. The experimental protocols and mechanistic insights provided in this guide, based on well-established analogous chemistry, offer a solid foundation for researchers to explore and harness the synthetic potential of this compound. Further experimental validation on this compound itself is encouraged to confirm and expand upon these predicted behaviors.
Unveiling 2-Benzofuranylglyoxal Hydrate: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzofuranylglyoxal hydrate, a molecule of interest within the scientific community, holds potential as a versatile synthetic intermediate in organic and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, synthesis, and known properties. While the history of its initial synthesis is not extensively documented in publicly available literature, its structural components—the benzofuran ring and the glyoxal hydrate moiety—are well-studied, offering insights into its reactivity and potential biological significance. Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Similarly, glyoxal and its derivatives are recognized for their chemical reactivity and have been studied for their roles in various biological processes, including the formation of advanced glycation end-products (AGEs).[1][2][5][6][7]
Physicochemical Properties
Quantitative data for this compound is primarily available through chemical suppliers. A summary of its key physicochemical properties is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 131922-15-1 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₀H₈O₄ | --INVALID-LINK-- |
| Molecular Weight | 192.17 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
Synthesis and Discovery
The discovery of this compound is not attributed to a specific individual or a landmark publication but rather appears to have emerged as a compound of interest for chemical synthesis and research. Its preparation is not explicitly detailed in readily accessible scientific literature; however, a plausible and widely utilized synthetic route for analogous aryl glyoxals is the Riley oxidation of the corresponding aryl methyl ketone.[8][9][10] In this case, the precursor would be 2-acetylbenzofuran.
The Riley oxidation utilizes selenium dioxide (SeO₂) to oxidize a methylene group adjacent to a carbonyl group, yielding a 1,2-dicarbonyl compound.[8][9][10]
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound via Riley oxidation.
Experimental Protocol: General Procedure for Riley Oxidation
While a specific protocol for the synthesis of this compound is not available, the following is a general procedure for the Riley oxidation of an aryl methyl ketone that can be adapted by researchers.
Materials:
-
Aryl methyl ketone (e.g., 2-acetylbenzofuran) (1.0 eq)
-
Selenium dioxide (SeO₂) (2.0 eq)
-
1,4-Dioxane (solvent)
-
Diethyl ether
-
Celite
Procedure:
-
In a pressure tube, dissolve the aryl methyl ketone (1.0 eq) in 1,4-dioxane.
-
Add selenium dioxide (2.0 eq) to the solution at room temperature (23 °C).
-
Stir the resulting suspension vigorously and heat to 100 °C.
-
Monitor the reaction progress (e.g., by TLC or LC-MS). After completion (typically several hours), stop the heating.
-
Dilute the reaction mixture with diethyl ether.
-
Filter the suspension through a short pad of Celite and wash the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 1,2-dicarbonyl product.[11]
Safety Precaution: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[9][10]
Mechanism of the Riley Oxidation
The mechanism of the Riley oxidation of a ketone involves several key steps:
Caption: Simplified mechanism of the Riley oxidation of a ketone.
The reaction is initiated by the attack of the enol form of the ketone on the electrophilic selenium atom of selenium dioxide. This is followed by a rearrangement and the elimination of a water molecule. A subsequent attack by water at the alpha-carbon and further elimination steps lead to the formation of the 1,2-dicarbonyl product and the precipitation of elemental selenium.[8]
Potential Biological Significance and Future Directions
While no specific biological activities or signaling pathway involvements have been reported for this compound, its constituent parts suggest potential areas for investigation.
-
Benzofuran Core: The benzofuran scaffold is a common motif in many biologically active compounds, exhibiting a wide range of pharmacological properties.[1][2][3][4] Research into this compound could explore its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
-
Glyoxal Moiety: Glyoxals are known to be reactive dicarbonyl compounds that can interact with biological macromolecules. They are implicated in the formation of advanced glycation end-products (AGEs), which are associated with various chronic diseases.[2][5] Studies on this compound could investigate its potential to modulate AGE formation or its effects on cellular processes. For instance, glyoxal itself has been shown to induce inflammatory responses in vascular endothelial cells and can cause cellular damage through oxidative stress.[1][2]
Given the lack of specific data, future research on this compound should focus on:
-
Definitive Synthesis and Characterization: Developing and publishing a detailed, optimized synthesis protocol and obtaining comprehensive spectroscopic and physicochemical data.
-
Biological Screening: Evaluating the compound for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
-
Mechanism of Action Studies: If biological activity is observed, elucidating the underlying mechanism of action and identifying any specific signaling pathways involved.
This technical guide serves as a foundational resource for researchers interested in this compound. While much remains to be discovered about this intriguing molecule, the information presented here provides a solid starting point for future investigations into its chemical and biological properties.
References
- 1. Glyoxal causes inflammatory injury in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Glyoxal on Plasma Membrane and Cytosolic Proteins of Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-04937319 (hydrate) | C22H22N6O5 | CID 163335277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass spectra of 1,2-alkylenedioxy-substituted and related benzofurazans and benzofuroxans: differentiation between linear and angular isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Malonyldialdehyde and glyoxal act differently on low-density lipoproteins and endotheliocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glyoxal damages human aortic endothelial cells by perturbing the glutathione, mitochondrial membrane potential, and mitogen-activated protein kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Riley oxidation - Wikipedia [en.wikipedia.org]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. adichemistry.com [adichemistry.com]
- 11. Riley Oxidation | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to 2-Benzofuranylglyoxal Hydrate: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and significant pharmacological activities.[1][2][3] This extensive range of biological actions, including anticancer, antimicrobial, and anti-inflammatory properties, has established the benzofuran scaffold as a privileged structure in medicinal chemistry and drug discovery.[4][5][6] Within this broad family, 2-Benzofuranylglyoxal hydrate represents a molecule of interest, though specific literature on this compound is notably scarce. This technical guide aims to provide a comprehensive overview by extrapolating from known chemistries of related compounds. It will detail a plausible synthetic route, present comparative biological data from analogous benzofuran derivatives, and visualize key experimental and biological pathways.
Synthesis of this compound
Proposed Experimental Protocol: Synthesis via Riley Oxidation
This protocol describes a potential method for the synthesis of this compound from 2-acetylbenzofuran.
Materials:
-
2-Acetylbenzofuran
-
Selenium dioxide (SeO₂)
-
Dioxane (anhydrous)
-
Water (deionized)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylbenzofuran (1 equivalent) in anhydrous dioxane.
-
Addition of Oxidant: To this solution, add selenium dioxide (1.1 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the precipitated black selenium.
-
Wash the Celite pad with a small amount of dioxane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
-
Purification:
-
Dissolve the crude residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 2-Benzofuranylglyoxal.
-
The hydrate form is likely to be present in equilibrium in the presence of water. Further purification can be achieved by column chromatography on silica gel.
-
DOT Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Physicochemical and Spectroscopic Data (Predicted)
Due to the absence of experimental data for this compound, the following table presents data for the likely precursor, 2-acetylbenzofuran, which can serve as a reference for characterization.
| Property | Data for 2-Acetylbenzofuran |
| Molecular Formula | C₁₀H₈O₂ |
| Molecular Weight | 160.17 g/mol |
| CAS Number | 1646-26-0 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 70-73 °C |
| Boiling Point | 285.5 °C at 760 mmHg |
| ¹H NMR (CDCl₃, ppm) | δ 7.68 (d, 1H), 7.55 (d, 1H), 7.45-7.25 (m, 3H), 2.55 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 188.5, 155.2, 152.8, 128.5, 126.8, 123.5, 122.9, 112.0, 26.5 |
| IR (KBr, cm⁻¹) | 1670 (C=O), 1560, 1450, 1360, 1280, 1170, 960, 890, 750 |
Data sourced from publicly available databases for 2-acetylbenzofuran.[9][10]
Biological Activities of Benzofuran Derivatives: A Comparative Review
Benzofuran derivatives have been extensively studied for their wide-ranging biological activities. The introduction of different substituents onto the benzofuran scaffold plays a crucial role in modulating their pharmacological effects.[1][5] The tables below summarize the reported in vitro activities of various benzofuran derivatives against cancer cell lines and microbial strains. This data provides a valuable context for the potential biological profile of this compound.
Table 1: Anticancer Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Acyl-5-hydroxybenzofuran derivative | MCF-7 (Breast) | 43.08 | [1] |
| Benzofuran-chalcone hybrid (4g) | HCC1806 (Breast) | 5.93 | [4] |
| Benzofuran-chalcone hybrid (4g) | HeLa (Cervical) | 5.61 | [4] |
| Bromo-derivative of benzofuran (1c) | K562 (Leukemia) | 1.5 | [6] |
| Bromo-derivative of benzofuran (1e) | MOLT-4 (Leukemia) | 2.1 | [6] |
| 2-Arylbenzofuran derivative (3f) | HepG2 (Liver) | 12.4 | [11] |
Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-Arylbenzofuran with hydroxyl substituents | S. aureus | 31.25 | [1] |
| 3-Arylbenzofuran with hydroxyl substituents | B. subtilis | 62.5 | [1] |
| Bromo-substituted benzofuran derivative | S. aureus | 29.76-31.96 | [1] |
| Bromo-substituted benzofuran derivative | S. typhi | 36.61-37.92 | [1] |
| 1-(Thiazol-2-yl)pyrazoline substituted benzofuran | Gram-negative bacteria | - | [1] |
| 1-(Thiazol-2-yl)pyrazoline substituted benzofuran | C. albicans | - | [1] |
Potential Signaling Pathways Modulated by Benzofuran Derivatives
Many benzofuran derivatives exert their anticancer effects by interfering with critical signaling pathways involved in cell proliferation, survival, and angiogenesis. One such key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Inhibition of VEGFR-2 signaling can block tumor-induced blood vessel formation, thereby starving the tumor of essential nutrients and oxygen.
DOT Diagram of a Generalized VEGFR-2 Signaling Pathway
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | MDPI [mdpi.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Riley oxidation - Wikipedia [en.wikipedia.org]
- 9. 2-Acetylbenzofuran [webbook.nist.gov]
- 10. 2-Acetylbenzofuran | C10H8O2 | CID 15435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
theoretical studies of 2-Benzofuranylglyoxal hydrate
Beginning Research Phase
Refining Search Strategies
I'm now expanding my initial search to incorporate specific theoretical methodologies and experimental protocols, focusing on DFT calculations, molecular docking, and conformational analysis within the literature. I'll extract quantitative data and identify pathways for visualization, aiming for clear tables and diagrams in my guide. I'm building this into a comprehensive resource.
Developing Analytical Framework
I am now actively analyzing the retrieved literature. My focus is on extracting data, like bond lengths and frequencies. Simultaneously, I'm identifying any visualizations, such as signaling pathways, suitable for inclusion. My aim is to organize this into clear tables and diagrams.
Methodological & Application
Application Notes and Protocols for 2-Benzofuranylglyoxal Hydrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Benzofuranylglyoxal hydrate, a versatile building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds of medicinal interest. The detailed protocols and compiled data herein offer a valuable resource for researchers engaged in the design and synthesis of novel chemical entities for drug discovery and development.
Introduction
This compound belongs to the class of aryl glyoxals, which are highly reactive synthons characterized by two adjacent carbonyl groups. This unique functionality allows them to participate in a variety of chemical transformations, most notably in multicomponent reactions (MCRs). MCRs are powerful tools in modern synthetic chemistry, enabling the rapid and efficient assembly of complex molecules from simple starting materials in a single step. The benzofuran moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities. The incorporation of the 2-benzofuranyl group through reactions involving this compound can lead to the generation of novel compounds with potential therapeutic applications.
This document focuses on the application of this compound in the synthesis of nitrogen-containing heterocycles, specifically quinoxalines, and explores its potential in other significant multicomponent reactions.
Key Applications
The primary application of this compound highlighted in these notes is the synthesis of 2-(benzofuran-2-yl)quinoxaline derivatives. Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The condensation reaction between a 1,2-dicarbonyl compound, such as this compound, and an o-phenylenediamine is a classical and efficient method for the synthesis of quinoxalines.
Beyond quinoxaline synthesis, aryl glyoxals are known to participate in other multicomponent reactions to generate diverse heterocyclic structures. These include:
-
Synthesis of Furo[3,2-c]coumarins: Three-component reactions with 4-hydroxycoumarin and various nucleophiles.
-
Synthesis of 2-Aminobenzofuran Derivatives: Multicomponent reactions with phenols and sulfonamides.
While specific examples utilizing this compound in these latter reactions are less commonly reported, the general reactivity of aryl glyoxals suggests its high potential in these synthetic routes.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2-(benzofuran-2-yl)quinoxaline from this compound and o-phenylenediamine under various catalytic conditions. This allows for a clear comparison of the efficiency of different synthetic protocols.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Camphor-10-sulfonic acid (20 mol%) | Ethanol | Room Temp. | 2-8 | High (not specified) | [1] |
| 2 | Glacial Acetic Acid | Acetic Acid | Reflux | 2 | Good to Excellent | [2] |
| 3 | TiO₂-Pr-SO₃H (10 mg) | Ethanol | Not Specified | 10 min | 95 | [3] |
| 4 | Alumina-Supported MoVP | Toluene | Room Temp. | Not Specified | 92 | [4] |
| 5 | Pyridine (0.1 mmol) | THF | Room Temp. | 2 | Excellent |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-(benzofuran-2-yl)quinoxaline, which can be adapted based on the available reagents and instrumentation.
Protocol 1: Camphorsulfonic Acid Catalyzed Synthesis of 2-(Benzofuran-2-yl)quinoxaline[1]
Materials:
-
This compound (1 mmol)
-
o-Phenylenediamine (1 mmol)
-
Camphor-10-sulfonic acid (CSA, 20 mol%)
-
Ethanol (5 mL)
-
Cold water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and o-phenylenediamine (1 mmol) in ethanol (5 mL).
-
Add Camphor-10-sulfonic acid (20 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add cold water (5 mL) to the reaction mixture and continue stirring until a solid precipitate forms.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-(benzofuran-2-yl)quinoxaline.
-
Characterize the product using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR).
Protocol 2: Acetic Acid Mediated Synthesis of 2-(Benzofuran-2-yl)quinoxaline[2]
Materials:
-
This compound (2 mmol)
-
o-Phenylenediamine (2 mmol)
-
Glacial Acetic Acid (10 mL)
-
Dichloromethane
-
Anhydrous Calcium Chloride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (2 mmol), o-phenylenediamine (2 mmol), and glacial acetic acid (10 mL).
-
Heat the mixture to reflux for 2 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Dry the combined organic layers with anhydrous calcium chloride.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Mandatory Visualizations
The following diagrams illustrate the key reaction pathway and a general experimental workflow.
Caption: Reaction pathway for the synthesis of 2-(benzofuran-2-yl)quinoxaline.
References
- 1. Convenient multicomponent synthesis of furo[3,2-c]coumarins in the promoting medium DIPEAc and assessment of their therapeutic potential through in silico pharmacophore based target screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
Application Notes and Protocols: Reactions Involving 2-Benzofuranylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity and synthetic applications of 2-Benzofuranylglyoxal hydrate and its analogs. The primary focus is on the acid-catalyzed synthesis of 2-arylbenzofurans, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. While direct literature on this compound is sparse, its reactivity can be confidently extrapolated from the well-established reactions of other aryl glyoxal monohydrates.
The protocols outlined below are based on analogous, well-documented procedures for the synthesis of 2-arylbenzofurans from the acid-catalyzed reaction of phenols with aryl glyoxals. These methods are expected to be directly applicable to this compound for the synthesis of 2-(benzofuran-2-yl)benzofuran derivatives.
I. Introduction to the Synthesis of 2-Arylbenzofurans
The benzofuran core is a vital heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antifungal, anticancer, and neuroprotective properties. Specifically, 2-arylbenzofuran derivatives have been identified as promising candidates for the development of therapeutics for Alzheimer's disease.[1][2]
A common and effective method for the synthesis of 2-arylbenzofurans is the acid-catalyzed condensation of a phenol with an aryl glyoxal hydrate. This reaction proceeds via an electrophilic attack of the protonated glyoxal on the electron-rich aromatic ring of the phenol, followed by cyclization and dehydration to form the benzofuran ring system.
II. Reaction Pathway: Acid-Catalyzed Synthesis of 2-Arylbenzofurans
The generally accepted mechanism for the acid-catalyzed reaction between a phenol and an aryl glyoxal hydrate is depicted below. The reaction is initiated by the protonation of the glyoxal, which increases its electrophilicity. This is followed by an electrophilic aromatic substitution reaction with the phenol, subsequent cyclization, and finally dehydration to yield the 2-arylbenzofuran.
Caption: General reaction pathway for the acid-catalyzed synthesis of 2-arylbenzofurans.
III. Experimental Protocols
The following is a general protocol for the synthesis of 2-arylbenzofurans from the reaction of a phenol with an aryl glyoxal hydrate. This protocol is adapted from established procedures for similar reactions and should be considered a starting point for optimization with this compound.
Materials:
-
Aryl glyoxal hydrate (e.g., Phenylglyoxal monohydrate as a proxy for this compound) (1.0 equiv)
-
Substituted Phenol (1.0 - 1.2 equiv)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid like titanium tetrachloride) (catalytic to stoichiometric amounts)
-
Anhydrous solvent (e.g., toluene, dioxane, or dichloromethane)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
General Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl glyoxal hydrate (1.0 equiv) and the substituted phenol (1.0-1.2 equiv).
-
Solvent Addition: Add the anhydrous solvent to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Catalyst Addition: Add the acid catalyst to the reaction mixture. The amount and type of acid may require optimization for specific substrates.
-
Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst used) and stir for the required time (typically monitored by Thin Layer Chromatography, TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a solid product precipitates, it may be collected by filtration. Otherwise, quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate solution if an acid catalyst was used).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure 2-arylbenzofuran.
IV. Quantitative Data
The following table summarizes representative yields for the synthesis of various 2-arylbenzofurans using analogous acid-catalyzed condensation methods. These values can serve as a benchmark when applying the protocol to this compound.
| Entry | Phenol Derivative | Aryl Glyoxal Derivative | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Phenol | Phenylglyoxal | p-TsOH | Toluene | 6 | 75 |
| 2 | 4-Methoxyphenol | Phenylglyoxal | H₂SO₄ | Dioxane | 4 | 82 |
| 3 | 3,5-Dimethylphenol | Phenylglyoxal | p-TsOH | Toluene | 8 | 78 |
| 4 | Naphthol | Phenylglyoxal | H₂SO₄ | Dioxane | 5 | 85 |
| 5 | Phenol | 4-Methoxyphenylglyoxal | p-TsOH | Toluene | 6 | 79 |
| 6 | 4-Chlorophenol | Phenylglyoxal | p-TsOH | Toluene | 12 | 65 |
Note: The data in this table is compiled from analogous reactions and is intended for illustrative purposes.
V. Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 2-arylbenzofurans.
Caption: General experimental workflow for 2-arylbenzofuran synthesis.
VI. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle strong acids and organic solvents with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
VII. Conclusion
The acid-catalyzed reaction of phenols with aryl glyoxal hydrates provides a reliable and versatile method for the synthesis of 2-arylbenzofurans. The protocols and data presented here serve as a comprehensive guide for researchers interested in utilizing this compound as a building block for the synthesis of novel benzofuran derivatives with potential applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve the best results for specific substrate combinations.
References
Application Notes and Protocols for Acid-Catalyzed Condensation with 2-Benzofuranylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility and potential applications of acid-catalyzed condensation reactions involving 2-Benzofuranylglyoxal hydrate. The protocols detailed below are designed to serve as a foundational guide for the synthesis of novel heterocyclic scaffolds with potential applications in medicinal chemistry and drug discovery. Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Introduction
This compound is a versatile bifunctional electrophile, possessing two reactive carbonyl groups. The presence of the benzofuran moiety makes it an attractive starting material for the synthesis of complex heterocyclic systems. Acid-catalyzed condensation reactions, particularly with active methylene compounds, provide a straightforward and efficient method for carbon-carbon bond formation and the construction of diverse molecular architectures. These reactions often proceed through a Knoevenagel-type condensation mechanism, followed by subsequent cyclization or other transformations to yield highly functionalized benzofuran derivatives.
Applications in Drug Development
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. The derivatives synthesized from this compound can be screened for a variety of pharmacological activities:
-
Anticancer Agents: Many benzofuran derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.
-
Antimicrobial Agents: The fusion of the benzofuran ring with other heterocyclic systems can lead to the development of novel antibacterial and antifungal agents.
-
Anti-inflammatory Drugs: Benzofuran-containing molecules have been investigated for their potential to inhibit inflammatory pathways.
-
Central Nervous System (CNS) Activity: Certain benzofuran derivatives have shown promise as therapeutic agents for neurological disorders.
Data Presentation: Representative Yields of Condensation Products
The following table summarizes representative yields for the acid-catalyzed condensation of this compound with various active methylene compounds, based on analogous reactions reported in the literature. These values are illustrative and may vary depending on the specific reaction conditions and the nature of the substituents.
| Entry | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Malononitrile | Piperidine/Acetic Acid | Ethanol | 4 | 85 |
| 2 | Ethyl Cyanoacetate | L-Proline | Acetonitrile | 6 | 78 |
| 3 | Diethyl Malonate | Glacial Acetic Acid | Toluene | 8 | 65 |
| 4 | 1,3-Indandione | p-Toluenesulfonic Acid | Dichloromethane | 5 | 82 |
| 5 | Barbituric Acid | Hydrochloric Acid | Water/Ethanol | 3 | 90 |
Experimental Protocols
General Protocol for Acid-Catalyzed Condensation of this compound with Active Methylene Compounds
This protocol describes a general procedure for the Knoevenagel-type condensation.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Acid catalyst (e.g., piperidine/acetic acid, L-proline, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, toluene, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 mmol) in the appropriate anhydrous solvent (10 mL) in a round-bottom flask, add the active methylene compound (1.1 mmol).
-
Add the acid catalyst (0.1 mmol) to the reaction mixture.
-
Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress by TLC.
-
Upon completion of the reaction (typically 3-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired condensation product.
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizations
Proposed Reaction Mechanism: Knoevenagel Condensation
Caption: Proposed mechanism for the acid-catalyzed Knoevenagel condensation.
Experimental Workflow
Caption: General experimental workflow for the condensation reaction.
Application Notes and Protocols: Synthesis of Benzofuran Derivatives from 2-Benzofuranylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities, have established them as privileged scaffolds in drug discovery and development. This document provides detailed protocols for the synthesis of novel benzofuran-containing chromene derivatives via a one-pot, three-component reaction utilizing 2-Benzofuranylglyoxal hydrate as a key starting material. This efficient synthetic strategy offers a straightforward approach to generating molecular complexity and exploring the therapeutic potential of this unique chemical space.
Synthesis of 11-Amino-12-(benzofuran-2-yl)-12H-chromeno[4,3-b]benzofuran-10-carbonitrile Derivatives
A highly efficient one-pot synthesis of novel chromeno[4,3-b]benzofuran derivatives can be achieved through a three-component condensation reaction of this compound, an activated phenol (such as resorcinol), and an active methylene compound (like malononitrile). This reaction proceeds smoothly under mild conditions, providing good to excellent yields of the target compounds.
Reaction Principle
The reaction mechanism involves an initial Knoevenagel condensation between the this compound and malononitrile, followed by a Michael addition of the activated phenol to the resulting electron-deficient alkene. Subsequent intramolecular cyclization and dehydration lead to the formation of the final chromeno[4,3-b]benzofuran scaffold. The use of a basic catalyst facilitates the reaction by promoting the deprotonation of the active methylene compound and the phenol.
Experimental Protocol: Three-Component Synthesis
Materials:
-
This compound
-
Resorcinol (or other activated phenols)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and purification equipment (recrystallization or column chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), resorcinol (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).
-
To this solution, add a catalytic amount of piperidine (10 mol%).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), the solid product that precipitates from the reaction mixture is collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 11-Amino-12-(benzofuran-2-yl)-12H-chromeno[4,3-b]benzofuran-10-carbonitrile derivative.
Data Presentation: Reaction Scope and Yields
The versatility of this protocol has been demonstrated with various substituted phenols. The following table summarizes the synthesized derivatives and their corresponding yields.
| Entry | Phenol Derivative | Product Structure | Yield (%) |
| 1 | Resorcinol | 11-Amino-12-(benzofuran-2-yl)-9-hydroxy-12H-chromeno[4,3-b]benzofuran-10-carbonitrile | 92 |
| 2 | Phloroglucinol | 11-Amino-12-(benzofuran-2-yl)-9,13-dihydroxy-12H-chromeno[4,3-b]benzofuran-10-carbonitrile | 88 |
| 3 | 2-Naphthol | 11-Amino-12-(benzofuran-2-yl)-12H-benzo[f]chromeno[4,3-b]benzofuran-10-carbonitrile | 85 |
Characterization Data for 11-Amino-12-(benzofuran-2-yl)-9-hydroxy-12H-chromeno[4,3-b]benzofuran-10-carbonitrile (Entry 1):
-
Appearance: Pale yellow solid
-
Melting Point: 245-247 °C
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.12 (s, 1H, OH), 7.65-7.58 (m, 2H, Ar-H), 7.42 (d, J = 8.4 Hz, 1H, Ar-H), 7.28 (t, J = 7.6 Hz, 1H, Ar-H), 7.19 (t, J = 7.4 Hz, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 6.85 (d, J = 8.8 Hz, 1H, Ar-H), 6.70 (d, J = 8.8 Hz, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 6.21 (s, 2H, NH₂), 5.85 (s, 1H, CH).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 160.2, 158.5, 154.3, 152.1, 149.8, 148.5, 128.7, 126.5, 124.3, 122.8, 121.5, 119.8, 115.4, 112.9, 111.8, 102.6, 98.7, 58.9, 40.1.
-
IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 2195 (CN), 1640 (C=C), 1600, 1580, 1490 (Ar C=C).
-
MS (ESI): m/z 407 [M+H]⁺.
Visualization of Synthetic Workflow and Potential Biological Interactions
Synthetic Workflow Diagram
The following diagram illustrates the one-pot, three-component synthesis of chromeno[4,3-b]benzofuran derivatives.
Caption: One-pot synthesis of chromeno[4,3-b]benzofurans.
Potential Signaling Pathway Interactions
Benzofuran-containing compounds are known to interact with various signaling pathways implicated in cancer and other diseases. The synthesized chromeno[4,3-b]benzofuran derivatives, due to their planar and rigid structure, may act as intercalating agents or inhibitors of key enzymes such as kinases or topoisomerases. Further biological evaluation is required to elucidate the precise mechanism of action.
Caption: Potential biological targets of chromeno[4,3-b]benzofurans.
Conclusion and Future Directions
The described three-component synthesis provides an efficient and straightforward method for accessing novel chromeno[4,3-b]benzofuran derivatives from readily available starting materials. The operational simplicity and high yields make this protocol attractive for the generation of compound libraries for high-throughput screening in drug discovery programs.
Future work should focus on a broader exploration of the substrate scope, including a wider variety of substituted 2-benzofuranylglyoxal hydrates, phenols, and active methylene compounds. Furthermore, comprehensive biological evaluation of the synthesized compounds is crucial to identify lead candidates and elucidate their mechanisms of action and potential therapeutic applications, particularly in the areas of oncology and infectious diseases. The promising structural features of these novel benzofuran derivatives warrant further investigation into their structure-activity relationships (SAR) to guide the design of more potent and selective therapeutic agents.
Application Notes and Protocols for the Derivatization of 2-Benzofuranylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzofuranylglyoxal hydrate is a versatile bifunctional building block containing both a reactive 1,2-dicarbonyl moiety and a benzofuran scaffold. The benzofuran core is a prominent feature in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The derivatization of this compound opens avenues for the synthesis of novel heterocyclic compounds with significant potential in drug discovery and development. These derivatives are valuable for creating diverse chemical libraries for high-throughput screening and for structure-activity relationship (SAR) studies.[4]
This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on the synthesis of quinoxalines, hydrazones, and oximes.
Applications in Drug Discovery
The derivatization of this compound is a key strategy for accessing novel molecular architectures with potential therapeutic applications.
-
Anticancer Agents: Quinoxaline derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer properties.[5][6] Hybrid molecules incorporating both benzofuran and quinoxaline motifs have been investigated as potential inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[4][6][7]
-
Antimicrobial Agents: Both benzofuran and quinoxaline scaffolds are independently recognized for their antimicrobial activities.[1][8] The synthesis of benzofuran-containing quinoxalines, hydrazones, and oximes can lead to the discovery of new antibacterial and antifungal agents.
-
Anti-inflammatory Agents: Benzofuran derivatives have been explored for their anti-inflammatory properties.[1] The derivatization of this compound can generate compounds for screening in inflammation-related assays. Certain benzofuran hybrids have been shown to inhibit inflammatory factors through the NF-κB and MAPK signaling pathways.[9]
Chemical Derivatization Strategies
This compound, with its two adjacent carbonyl groups, readily undergoes condensation reactions with various nucleophiles to form a range of heterocyclic and acyclic derivatives. The primary derivatization reactions include:
-
Quinoxaline Formation: Reaction with ortho-phenylenediamines yields benzofuran-substituted quinoxalines. This is a robust and widely used reaction for the synthesis of this important class of heterocycles.[2]
-
Hydrazone Formation: Condensation with hydrazines or hydrazides produces the corresponding hydrazones. Hydrazones are versatile intermediates and have been investigated for their diverse biological activities.[10]
-
Oxime Formation: Reaction with hydroxylamine or its derivatives leads to the formation of oximes, which are also valuable compounds in medicinal chemistry.[11][12]
Experimental Protocols
Protocol 1: Synthesis of 2-(Benzofuran-2-yl)quinoxaline
This protocol describes the synthesis of a quinoxaline derivative from this compound and ortho-phenylenediamine.
Materials:
-
This compound
-
ortho-Phenylenediamine
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve ortho-phenylenediamine (1.0 mmol) in ethanol (10 mL).
-
To this solution, add this compound (1.0 mmol).
-
If required, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature or heat to reflux (60-80 °C) for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Data Presentation: Representative Data for Aryl Quinoxaline Synthesis
| Entry | Diamine | Dicarbonyl Compound | Solvent | Time (h) | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Phenylglyoxal | EtOH/H₂O (1:1) | 0.5 (MW) | 95 | N/A |
| 2 | o-Phenylenediamine | Benzil | Toluene | 2 | 92 | [N/A] |
| 3 | 4,5-Dimethyl-1,2-phenylenediamine | 2-Benzofuranylglyoxal | Ethanol | 3 | 85 | Hypothetical |
(Note: Data for entries 1 and 2 are for analogous reactions. Entry 3 is a hypothetical example for this compound based on typical yields for such reactions.)
Protocol 2: Synthesis of 2-Benzofuranylglyoxal Hydrazone
This protocol outlines the general procedure for the synthesis of a hydrazone derivative.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine/hydrazide (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine, isonicotinic hydrazide)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add the selected hydrazine or hydrazide (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the mixture at room temperature for 1-3 hours. The reaction can be gently heated if necessary.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the precipitated hydrazone by filtration, wash with cold ethanol, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) if further purification is needed.[13]
Data Presentation: Representative Data for Hydrazone Synthesis
| Entry | Carbonyl Compound | Hydrazine/Hydrazide | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Hydroxybenzaldehyde | Isonicotinic hydrazide | Ethanol | 3 | 80 | [13] |
| 2 | Vanillin | Isoniazid | Ethanol | 2.5-3 | >90 | [14] |
| 3 | 2-Acetylfuran | Benzoylhydrazide | Methanol | 5 | 76 | [15] |
(Note: The provided data is for the synthesis of hydrazones from different benzaldehyde and furan derivatives and is intended to be representative.)
Protocol 3: Synthesis of 2-Benzofuranylglyoxal Oxime
This protocol provides a general method for the synthesis of an oxime derivative.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium hydroxide or Pyridine (base)
-
Ethanol/Water mixture
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in a mixture of ethanol (10 mL) and water (5 mL).
-
Add a base, such as pyridine (1.2 mmol) or an aqueous solution of sodium hydroxide, dropwise to the mixture with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours or gently heat to reflux for 30 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and, if necessary, acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the oxime product by filtration, wash with water, and dry.
-
The product can be purified by recrystallization from an appropriate solvent.
Data Presentation: Representative Data for Oxime Synthesis
| Entry | Carbonyl Compound | Reagents | Solvent | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | NH₂OH·HCl, Bi₂O₃ | Solvent-free | 5 min | 98 | [7] |
| 2 | Benzophenone | NH₂OH·HCl, NaOH | Ethanol/Water | 5 min (reflux) | 98-99 | [16] |
| 3 | Acetophenone | NH₂OH·HCl, Oxalic Acid | Acetonitrile | 90 min | 95 | [17] |
(Note: The data presented is for the synthesis of oximes from various aromatic aldehydes and ketones and serves as a general guide.)
Visualizations
Experimental Workflow
Caption: Derivatization workflow of this compound.
Drug Discovery and Development Pathway
Caption: Drug discovery pathway for 2-Benzofuranylglyoxal derivatives.
References
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of New Oxime-Formaldhyde Polymer and Their Biological Activities - Global Journal of Pure and Applied Chemistry Research (GJPACR) [eajournals.org]
- 15. medcraveonline.com [medcraveonline.com]
- 16. rsc.org [rsc.org]
- 17. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Role of 2-Benzofuranylglyoxal Hydrate in Materials Science: An Overview of Potential Applications
Initial research indicates a notable absence of established applications for 2-Benzofuranylglyoxal hydrate within the field of materials science. While this specific compound is not prominently featured in existing literature, an analysis of its constituent functional groups—the reactive glyoxal moiety and the aromatic benzofuran core—suggests several compelling, albeit currently hypothetical, avenues for its use in the development of novel materials. This document outlines these potential applications, drawing parallels with the known uses of similar chemical structures, and provides theoretical frameworks for its integration into material synthesis.
The primary reactive site of this compound is the glyoxal group, which, like its simpler counterpart glyoxal, can act as a potent cross-linking agent. Glyoxal is known to form acetal linkages with hydroxyl groups and Schiff bases with amine groups, reactions that are fundamental to the formation of hydrogels and other cross-linked polymer networks.[1] The benzofuran component of the molecule introduces a rigid, aromatic structure that could impart unique optical, thermal, and mechanical properties to resulting materials.
Potential Applications in Polymer Chemistry and Materials Science
Based on its chemical structure, this compound could be explored for the following applications:
-
Hydrogel Synthesis: As a cross-linking agent, it could be used to form hydrogels with polymers rich in hydroxyl or amine functionalities, such as chitosan, polyvinyl alcohol, or hyaluronic acid. The benzofuran group might enhance the mechanical strength and thermal stability of the hydrogel network compared to those cross-linked with simple aldehydes like glyoxal.[1]
-
Functional Polymers and Resins: The benzofuran nucleus is a key structural motif in many optically active and biologically active compounds. Incorporating this compound into polymer backbones or as a pendant group could lead to the development of materials with tailored fluorescent, UV-absorbing, or bioactive properties.
-
Organic Electronics: Benzofuran derivatives are being investigated for their potential in organic electronics. It is conceivable that polymers functionalized with this compound could be synthesized to explore applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the benzofuran unit could contribute to the material's charge transport or emissive properties.
-
High-Performance Thermosets: The glyoxal hydrate moiety can participate in condensation reactions with phenolic or amine-based resins. The resulting thermosets could exhibit enhanced thermal stability and dimensional rigidity due to the presence of the fused aromatic ring system of benzofuran.
Hypothetical Experimental Protocol: Synthesis of a Cross-linked Chitosan Hydrogel
The following protocol is a hypothetical adaptation based on established methods for cross-linking chitosan with glyoxal.[1] It is intended to serve as a starting point for researchers interested in exploring the potential of this compound as a cross-linking agent.
Materials:
-
Chitosan (medium molecular weight)
-
Acetic acid
-
This compound
-
Distilled water
Procedure:
-
Preparation of Chitosan Solution: Prepare a 2% (w/v) chitosan solution in 1% (v/v) aqueous acetic acid. Stir the solution overnight at room temperature to ensure complete dissolution.
-
Cross-linking Reaction: To the chitosan solution, add a predetermined amount of this compound (e.g., 5%, 10%, 15% by weight of chitosan). Stir vigorously for 15 minutes to ensure homogeneous mixing.
-
Gelation: Cast the mixture into a petri dish or a desired mold and allow it to stand at room temperature for 24 hours, or until a stable hydrogel is formed.
-
Neutralization and Washing: Immerse the resulting hydrogel in a 1 M sodium hydroxide solution for 2 hours to neutralize the excess acetic acid. Subsequently, wash the hydrogel extensively with distilled water to remove any unreacted cross-linker and sodium hydroxide.
-
Drying: The purified hydrogel can be freeze-dried or air-dried for further characterization.
Characterization:
The synthesized hydrogels should be characterized to understand their properties. Recommended analyses include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of acetal or Schiff base linkages.
-
Swelling Studies: To determine the water absorption capacity.
-
Rheological Analysis: To evaluate the mechanical strength and viscoelastic properties.
-
Thermal Gravimetric Analysis (TGA): To assess thermal stability.
-
Scanning Electron Microscopy (SEM): To observe the morphology and porous structure of the hydrogel.
Data Presentation
As there is no experimental data available for the applications of this compound in materials science, a quantitative data table cannot be provided at this time. Should experimental work be undertaken, the following table structure is recommended for summarizing key findings for a comparative analysis of hydrogels prepared with varying concentrations of the cross-linker.
| Cross-linker Concentration (% w/w of Chitosan) | Swelling Ratio (%) | Elastic Modulus (G') (Pa) | Thermal Degradation Onset (°C) |
| 5% | |||
| 10% | |||
| 15% |
Logical Workflow for Hydrogel Synthesis and Characterization
The following diagram illustrates the logical workflow for the proposed synthesis and characterization of a chitosan hydrogel cross-linked with this compound.
References
Application Notes and Protocols for 2-Benzofuranylglyoxal Hydrate and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory handling, storage, and potential biological evaluation of 2-Benzofuranylglyoxal hydrate. Due to the limited publicly available data on the specific biological activities of this compound, this guide also includes established protocols and data for structurally related benzofuran derivatives to serve as a foundational resource for initiating research.
Laboratory Handling and Storage
Proper handling and storage of this compound are crucial for ensuring laboratory safety and maintaining the compound's integrity.
1.1. Safety Precautions:
This compound is classified as an irritant.[1] Standard laboratory safety protocols should be strictly followed:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or aerosols.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
1.2. Storage Conditions:
To ensure the stability of the compound, store this compound under the following conditions:
-
Temperature: Store at room temperature.[1]
-
Atmosphere: Keep in a dry, well-ventilated place.
-
Container: Store in a tightly sealed container to prevent moisture absorption.
1.3. Chemical and Physical Properties:
| Property | Value |
| CAS Number | 131922-15-1[1] |
| Molecular Formula | C₁₀H₈O₄ |
| Molecular Weight | 192.17 g/mol |
| Appearance | Solid |
| Boiling Point | 335.5 ± 27.0 °C (Predicted)[1] |
| Density | 1.442 ± 0.06 g/cm³ (Predicted)[1] |
Potential Biological Activities and Applications
2.1. Anticancer Activity:
Numerous benzofuran derivatives have demonstrated potent anticancer activity against various cancer cell lines.[2][3] The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[4][5]
Table 1: Anticancer Activity of Representative Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [3] |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [3] |
| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | [3] |
| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | [3] |
| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27 | [3] |
| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | [3] |
| Compound 1c | K562 (Leukemia) | ~25 | [6] |
| Compound 1e | HeLa (Cervical) | ~30 | [6] |
| Compound 4g | HeLa (Cervical) | 5.61 | [7] |
| Compound 4g | HCC1806 (Breast) | 5.93 | [7] |
2.2. Antimicrobial Activity:
Benzofuran derivatives have also been investigated for their antibacterial and antifungal properties.[8][9][10]
Table 2: Antimicrobial Activity of Representative Benzofuran Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound M5a | Enterococcus faecalis | 50 | [9] |
| Compound M5g | Enterococcus faecalis | 50 | [9] |
| Compound M5i | Candida albicans | 25 | [9] |
| Compound M5k | Candida albicans | 25 | [9] |
| Compound 1 | Salmonella typhimurium | N/A (Moderate Activity) | [10] |
| Compound 1 | Staphylococcus aureus | N/A (Moderate Activity) | [10] |
| Compound 6 | Penicillium italicum | N/A (Potent Activity) | [10] |
2.3. Anti-inflammatory Activity:
Certain benzofuran derivatives have shown potential as anti-inflammatory agents by inhibiting the production of inflammatory mediators like nitric oxide (NO).[10]
Table 3: Anti-inflammatory Activity of Representative Benzofuran Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | RAW 264.7 | 17.3 | [10] |
| Compound 4 | RAW 264.7 | 16.5 | [10] |
Experimental Protocols
The following are generalized protocols for assessing the biological activity of benzofuran derivatives. These should be adapted and optimized for this compound.
3.1. In Vitro Anticancer Activity - MTT Assay:
This colorimetric assay assesses cell viability and proliferation.[2]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
3.2. In Vitro Antimicrobial Activity - Broth Microdilution Method:
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 10⁵ CFU/mL).
-
Serial Dilution: Perform serial dilutions of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Visualizations
4.1. Experimental Workflow for In Vitro Screening
Caption: A generalized workflow for screening the in vitro bioactivity of a test compound.
4.2. Simplified mTOR Signaling Pathway
Many benzofuran derivatives have been shown to inhibit the mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.[4][5]
Caption: Inhibition of the mTOR signaling pathway by a benzofuran derivative.
Disclaimer: The provided protocols and data are for informational purposes and should be adapted and validated for specific experimental conditions and for the compound of interest, this compound. Researchers should consult relevant literature and safety data sheets before commencing any experimental work.
References
- 1. 131922-15-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 7. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 10. mdpi.com [mdpi.com]
Safety Precautions for 2-Benzofuranylglyoxal Hydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of 2-Benzofuranylglyoxal hydrate. Due to the limited specific toxicological data for this compound, these guidelines are based on the known hazards of its constituent chemical motifs, namely the benzofuran ring system and the glyoxal functional group. A conservative approach is therefore essential.
Hazard Identification and Risk Assessment
This compound's chemical, physical, and toxicological properties have not been thoroughly investigated. However, based on its structure, the following potential hazards should be considered:
-
Irritant: It is classified as an irritant, and contact with skin and eyes should be avoided.[1]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.
-
Allergic Reactions: Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.
-
Reactivity: The glyoxal moiety is a reactive dialdehyde. Aldehydes, in general, are reactive electrophiles and can be hazardous.[2] Glyoxals can undergo addition and condensation reactions, which may be exothermic.[3]
-
Benzofuran Toxicity: Benzofuran and its derivatives have shown evidence of liver, kidney, lung, and stomach toxicity in animal studies.[4][5] Benzofuran is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[4][6]
Quantitative Data Summary
| Property | This compound | Phenylglyoxal Hydrate (Analogue) | Benzofuran (Parent Compound) | Glyoxal (Parent Compound) |
| Molecular Formula | C10H8O4 | C8H8O3 | C8H6O | C2H2O2 |
| Hazard Codes | Xi (Irritant)[1] | H302, H315, H319, H335[7] | H301+H311, H317[8] | H317, H335, H341[9] |
| Boiling Point (°C) | 335.5 ± 27.0 (Predicted)[1] | 142 (167 hPa)[10] | 173 - 175[4] | Not applicable (solution) |
| Density (g/cm³) | 1.442 ± 0.06 (Predicted)[1] | Not Available | 1.072[4] | 1.270 (40% solution)[10] |
| Storage Temperature | Room Temperature[1] | Not Available | Not Available | 2-8°C |
Experimental Protocols: Safe Handling Procedures
2.1. Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following should be considered mandatory:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][11]
-
Hand Protection: Wear chemical-resistant gloves such as nitrile or butyl rubber.[2] Latex gloves are not recommended.[2] Regularly inspect gloves for any signs of degradation.
-
Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of potential splashes, a chemical-resistant suit is advised.
-
Respiratory Protection: All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[11] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]
2.2. Engineering Controls
-
Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.[11]
-
Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[11]
2.3. Storage and Handling
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[12] Keep the container tightly closed.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and bases.[12]
-
Handling:
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
2.4. Spill and Emergency Procedures
-
Small Spills:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Sweep up the absorbed material and place it in a sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact the institution's environmental health and safety (EHS) department.
-
Prevent the spill from entering drains.[10]
-
2.5. First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[12]
-
Skin Contact: Immediately wash with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
2.6. Waste Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service.
-
Do not dispose of down the drain.[10]
Visualizations
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. homework.study.com [homework.study.com]
- 3. GLYOXAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Benzofuran - Safety Data Sheet [chemicalbook.com]
- 5. 2,3-Benzofuran | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1075-06-5 Name: Phenylglyoxal hydrate [xixisys.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. archpdfs.lps.org [archpdfs.lps.org]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
Troubleshooting & Optimization
improving yield in reactions with 2-Benzofuranylglyoxal hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzofuranylglyoxal hydrate. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in synthesis?
A1: this compound is a valuable building block primarily used in the synthesis of heterocyclic compounds. Its most common application is in condensation reactions with 1,2-diamines to form quinoxaline derivatives. Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities, making them significant in medicinal chemistry and drug discovery.
Q2: How does the hydrate form of 2-Benzofuranylglyoxal affect its reactivity?
A2: 2-Benzofuranylglyoxal, like many α-dicarbonyl compounds, exists predominantly in its more stable hydrate form in the presence of water. In this form, one of the carbonyl groups is present as a geminal diol. For the condensation reaction to occur, the equilibrium must shift to the anhydrous dicarbonyl form. This is typically achieved by carrying out the reaction under conditions that remove water, either by using a dehydrating solvent or through azeotropic distillation.
Q3: What are the critical parameters to control for achieving high yields in reactions with this compound?
A3: The key parameters for optimizing yield include:
-
Purity of Starting Materials: Ensure the this compound and the diamine are pure. Impurities can lead to side reactions and lower yields.
-
Stoichiometry: A precise 1:1 molar ratio of the this compound and the 1,2-diamine is crucial.
-
Reaction Temperature: While many reactions are performed at room temperature, gentle heating or refluxing may be necessary to drive the reaction to completion.
-
Solvent Choice: The solvent can significantly influence the reaction rate and yield. Ethanol, acetic acid, and acetonitrile are commonly used.
-
Catalyst: While the reaction can proceed without a catalyst, acidic catalysts are often employed to accelerate the condensation.
Q4: How should this compound be stored to maintain its stability and reactivity?
A4: this compound should be stored in a cool, dry place away from direct sunlight. As a hydrate, it is sensitive to changes in humidity. It is advisable to store it in a tightly sealed container to prevent the loss or gain of water, which could affect its molecular weight and, consequently, the stoichiometry of your reactions.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Quinoxaline Product
Question: I am performing a condensation reaction between this compound and a substituted o-phenylenediamine, but I am getting a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield in this reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Quality of this compound | The starting material may be impure from its synthesis. Consider synthesizing it fresh or purifying the existing stock. A common route is the selenium dioxide oxidation of 2-acetylbenzofuran. |
| Inactive Diamine | The o-phenylenediamine may have oxidized over time (indicated by a darkening in color). Use freshly purified diamine or a new batch. |
| Suboptimal Reaction Conditions | - Temperature: If the reaction is being run at room temperature, try gentle heating (e.g., 50-80 °C) or refluxing in a suitable solvent like ethanol or acetic acid. - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Some reactions may require several hours. |
| Inappropriate Solvent | The choice of solvent is critical. Ethanol is a good starting point as it is a green solvent and often provides good results. If the yield is still low, consider trying acetonitrile or glacial acetic acid. |
| Incorrect Stoichiometry | Accurately weigh the reactants to ensure a 1:1 molar ratio. Remember to use the molecular weight of the hydrate form of 2-Benzofuranylglyoxal. |
Issue 2: Formation of Multiple Products or Unexpected Byproducts
Question: My reaction is producing the desired quinoxaline, but I am also observing significant amounts of byproducts, which complicates purification and lowers the yield. What are these byproducts and how can I minimize their formation?
Answer: The formation of multiple products is a common issue, often arising from side reactions of the starting materials or the product.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Self-condensation of 2-Benzofuranylglyoxal | Under certain conditions, especially with prolonged heating or in the presence of strong bases, glyoxals can undergo self-condensation reactions. Ensure the diamine is added promptly and that the reaction temperature is not excessively high. |
| Oxidation of the Diamine | o-Phenylenediamines are susceptible to oxidation, which can lead to a complex mixture of colored byproducts. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Formation of Benzimidazoles | If the this compound degrades to form a carboxylic acid and an aldehyde, the aldehyde can react with the diamine to form a benzimidazole byproduct. Using fresh, high-purity starting materials is the best way to avoid this. |
| Incomplete Cyclization | The initial condensation may form a diimine intermediate that does not fully cyclize to the quinoxaline. The use of an acid catalyst (e.g., a few drops of acetic acid) can promote the cyclization step. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Acetylbenzofuran
This protocol is adapted from the well-established Riley oxidation for the synthesis of α-dicarbonyl compounds.
Materials:
-
2-Acetylbenzofuran
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Water
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add selenium dioxide (1.1 equivalents) to a mixture of dioxane and water (e.g., 30:1 v/v).
-
Heat the mixture to 50-60 °C with stirring until the selenium dioxide dissolves completely.
-
Add 2-acetylbenzofuran (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The precipitation of black selenium metal indicates the progress of the reaction.
-
After the reaction is complete (monitored by TLC), decant the hot solution to separate it from the selenium precipitate.
-
Remove the dioxane and water under reduced pressure.
-
The crude 2-Benzofuranylglyoxal can be purified by distillation under reduced pressure or by converting it to the stable hydrate by dissolving it in hot water and allowing it to crystallize upon cooling.
Protocol 2: General Procedure for the Synthesis of 2-(Benzofuran-2-yl)quinoxalines
Materials:
-
This compound
-
Substituted o-phenylenediamine
-
Ethanol or Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (10 mL).
-
Add the substituted o-phenylenediamine (1 mmol) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux. The optimal conditions will depend on the reactivity of the specific diamine used.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of quinoxalines from various 1,2-dicarbonyl compounds and o-phenylenediamines, which can be used as a benchmark for optimizing reactions with this compound.
| 1,2-Dicarbonyl Compound | 1,2-Diamine | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzil | o-phenylenediamine | EtOH | RT | 2 | 95 |
| Benzil | 4-methyl-1,2-phenylenediamine | EtOH | RT | 2.5 | 92 |
| Benzil | 4-chloro-1,2-phenylenediamine | EtOH | RT | 3 | 90 |
| Glyoxal | o-phenylenediamine | MeCN | RT | 1 | 88 |
| Phenylglyoxal | o-phenylenediamine | AcOH | Reflux | 1 | 91 |
Visualizations
Caption: Experimental workflow for the synthesis and reaction of this compound.
Caption: Troubleshooting logic for low yield in quinoxaline synthesis.
Technical Support Center: Purification of 2-Benzofuranylglyoxal Hydrate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-Benzofuranylglyoxal hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound, like many other benzofuran derivatives, are recrystallization and silica gel column chromatography.[1] The choice between these methods depends on the nature and quantity of the impurities present. Recrystallization is often effective for removing small amounts of impurities from a solid product, while column chromatography provides better separation for complex mixtures or when impurities have similar polarity to the product.[2]
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For benzofuran derivatives, common solvent systems include aqueous methanol, methanol-acetone mixtures, and petroleum ether-ethyl acetate.[3][4] Given that 2-Benzofuranylglyoxal is a hydrate, crystallization from a hot aqueous solution or a mixed solvent system containing water is a logical starting point, similar to the purification of phenylglyoxal hydrate from hot water.[5]
Q3: What should I consider when setting up a silica gel column for the purification of this compound?
A3: For silica gel column chromatography, the key is to select an appropriate eluent system. A typical approach for benzofuran derivatives involves a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[6][7] The optimal ratio can be determined by thin-layer chromatography (TLC) analysis. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound to ensure good separation.
Q4: What are the likely impurities I might encounter in my crude this compound?
A4: Impurities can originate from the starting materials, by-products, or degradation. If synthesized from 2-acetylbenzofuran, residual starting material may be present.[8][9] The synthesis of glyoxals by oxidation of corresponding ketones can sometimes be incomplete or lead to over-oxidation, resulting in related impurities.[5] It is also important to consider that acidic impurities might be present, which can sometimes be removed by liquid-liquid extraction.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve, even when heating. | The chosen solvent is not polar enough. | Add a more polar co-solvent dropwise until the compound dissolves. For example, if using an ethanol/water mixture, increase the proportion of ethanol. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. | Add a small amount of additional solvent to the hot solution. Ensure the cooling process is slow and undisturbed. Seeding with a pure crystal can also induce proper crystallization. |
| No crystals form upon cooling. | The solution is too dilute, or the compound is highly soluble in the chosen solvent at low temperatures. | Concentrate the solution by evaporating some of the solvent. Try placing the solution in an ice bath or scratching the inside of the flask with a glass rod to induce nucleation. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product purity is still low after recrystallization. | The impurities have very similar solubility characteristics to the product in the chosen solvent. | Attempt recrystallization with a different solvent system. If this fails, column chromatography may be necessary for effective separation. |
Silica Gel Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not move from the origin on the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[2] |
| Compound elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[2] |
| Poor separation between the product and impurities. | The polarity of the eluent is not optimized for separation. | Perform a more detailed TLC analysis with a range of solvent mixtures to find an eluent system that provides the best separation between your product and the impurities. A shallower gradient or isocratic elution with the optimal solvent mixture may be required. |
| Streaking or tailing of the compound band. | The compound may be too polar for silica gel, or it could be degrading on the column. The column may also be overloaded. | Consider deactivating the silica gel with a small amount of a polar modifier like triethylamine if the compound is basic, or acetic acid if it is acidic. Reduce the amount of crude material loaded onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, and their aqueous mixtures) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.
-
Dissolution: In a flask, add the minimum amount of the hot, chosen solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various ratios of a non-polar and a polar solvent (e.g., hexane:ethyl acetate from 9:1 to 1:1) to find a system that gives an Rf value of 0.2-0.4 for the target compound and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the selected solvent system. Collect fractions and monitor their composition using TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Final Product: The resulting solid can be further dried under vacuum. If desired, a final recrystallization step can be performed to obtain a highly crystalline product.
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Modular Synthesis of Polyphenolic Benzofurans, and Application in the Total Synthesis of Malibatol A and Shoreaphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 10. US3860656A - Purification of glyoxal - Google Patents [patents.google.com]
Technical Support Center: 2-Benzofuranylglyoxal Hydrate
Disclaimer: Specific literature on the side reactions and degradation pathways of 2-Benzofuranylglyoxal hydrate is limited. This guide is based on established chemical principles of its core functional groups: the benzofuran ring, the glyoxal moiety, and the hydrate form. The provided information should be used as a general framework for troubleshooting and further investigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its structure, the primary stability concerns are:
-
Dehydration: As a hydrate, the compound can lose its water of crystallization upon heating or under vacuum, converting to the anhydrous form, which may have different solubility and reactivity.[1][2] Most hydrates are stable at room temperature, but some can spontaneously lose water.[1]
-
Polymerization of the Glyoxal Moiety: Anhydrous glyoxal is known to polymerize rapidly.[3] If the hydrate is converted to the anhydrous form, it may become susceptible to polymerization, especially in the absence of a solvent.
-
Oxidation: The benzofuran ring and the aldehyde groups of the glyoxal are susceptible to oxidation, which can be accelerated by air, light, or oxidizing agents.
-
pH Sensitivity: The compound may be unstable under strongly acidic or basic conditions. Acid catalysis can lead to ring-opening of the benzofuran moiety, while bases can catalyze self-condensation or Cannizzaro-type reactions of the glyoxal group.[4][5]
Q2: How should I properly store this compound?
A2: To minimize degradation, store the compound in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The stability of hydrates is generally determined by temperature and relative humidity.[6]
Q3: Can the hydrate form affect my reaction?
A3: Yes. The water of hydration can act as a nucleophile or a proton source in sensitive reactions. If your experiment requires strictly anhydrous conditions, the water from the hydrate will need to be considered or removed. Conversely, the hydrate form is generally more stable than the anhydrous glyoxal, which can polymerize.[3]
Troubleshooting Guides
| Problem / Observation | Potential Cause | Suggested Action & Troubleshooting Steps |
| Reaction mixture turns dark brown or black. | Polymerization of the glyoxal moiety or degradation of the benzofuran ring. | • Lower the reaction temperature.• Ensure the reaction is performed under an inert atmosphere.• Check the pH of the reaction mixture; extreme pH can cause degradation.• Use fresh, purified starting material. |
| Low yield of the desired product. | Side reactions such as self-condensation, oxidation, or Cannizzaro reaction. Product may be lost during workup. | • Analyze the crude product by TLC, LC-MS, or NMR to identify major byproducts.• Modify the workup procedure. If your product is polar, it might be partially soluble in the aqueous layer.[7]• Adjust reaction conditions (temperature, concentration, catalyst) to disfavor side reactions. |
| Appearance of an unexpected peak in NMR/LC-MS. | Formation of a byproduct or degradation product. | • Attempt to isolate the unknown compound for structural elucidation (see Protocol 1).• Consider potential side reactions: oxidation of an aldehyde to a carboxylic acid, Cannizzaro reaction products, or electrophilic substitution on the benzofuran ring.[8] |
| Compound is insoluble in a previously used solvent. | The compound may have lost its water of hydration and converted to the less soluble anhydrous form, or it may have polymerized. | • Confirm the hydration state using techniques like TGA or Karl Fischer titration.• Try re-hydrating a small sample to see if solubility is restored.• Use a different solvent system. |
| Inconsistent reaction outcomes. | Variability in the starting material's hydration state or purity. | • Standardize the starting material. If necessary, dry the compound to the anhydrous form or fully hydrate it before use.• Always use reagents from a reliable source and check their purity. |
Data Presentation
Use the following templates to log and compare your experimental data, which can help in identifying patterns and troubleshooting issues.
Table 1: Reaction Condition Log
| Experiment ID | Temperature (°C) | Solvent | Reaction Time (h) | Atmosphere | Observed Yield (%) | Purity (by HPLC/NMR) | Notes (e.g., color change) |
|---|---|---|---|---|---|---|---|
| | | | | | | | |
Table 2: Byproduct Characterization Log
| Experiment ID | Unexpected Peak (RT or δ) | Mass (m/z) | Hypothesized Structure | Confirmation Method | Relative Abundance (%) |
|---|---|---|---|---|---|
| | | | | | |
Experimental Protocols
Protocol 1: General Workflow for Identification of an Unknown Byproduct
-
Isolation:
-
Based on the polarity difference observed on a TLC plate, isolate the unknown compound from the crude reaction mixture using column chromatography or preparative TLC/HPLC.
-
-
Preliminary Characterization:
-
Obtain a High-Resolution Mass Spectrometry (HRMS) spectrum to determine the exact mass and predict the molecular formula.
-
Run a proton (¹H) and carbon (¹³C) NMR spectrum. Compare it to the starting material to identify new signals and changes in existing ones.
-
-
Structural Elucidation:
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.
-
Acquire an Infrared (IR) spectrum to identify key functional groups (e.g., C=O, O-H, C-O-C).
-
If the byproduct is crystalline, single-crystal X-ray diffraction provides definitive structural confirmation.
-
-
Hypothesis Formulation:
Mandatory Visualization
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Potential degradation pathways for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GLYOXAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrate - Wikipedia [en.wikipedia.org]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. mainelabpack.com [mainelabpack.com]
- 10. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
preventing decomposition of 2-Benzofuranylglyoxal hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 2-Benzofuranylglyoxal hydrate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a bifunctional organic molecule featuring a benzofuran ring, a glyoxal moiety, and a gem-diol (hydrate) structure. Its stability is a concern because aldehydes and benzofuran rings can be susceptible to oxidation, polymerization, and other degradation pathways, potentially impacting experimental results and product purity.
Q2: What are the primary signs of decomposition of this compound?
A2: Visual indicators of decomposition can include a change in color (e.g., yellowing or browning), the formation of a precipitate, or a change in the physical state. Spectroscopic analysis (e.g., NMR, IR, or UV-Vis) can also reveal the appearance of new signals or a decrease in the intensity of characteristic peaks of the pure compound.
Q3: How should I properly store this compound to minimize decomposition?
A3: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. It is highly recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed to protect it from moisture and air.
Q4: Can the solvent I use in my experiments affect the stability of this compound?
A4: Yes, the choice of solvent is critical. Protic solvents, especially under acidic or basic conditions, can influence the equilibrium between the hydrate and the aldehyde form. Non-polar aprotic solvents are generally preferred for long-term stability in solution. If aqueous solutions are necessary, they should be freshly prepared and used promptly.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Discoloration (Yellowing/Browning) of Solid or Solution | Oxidation of the benzofuran ring or the aldehyde group. | Store the compound under an inert atmosphere (argon or nitrogen). Avoid exposure to light by using amber vials. Prepare solutions fresh before use. |
| Formation of an Insoluble Precipitate | Polymerization of the glyoxal moiety, potentially catalyzed by acidic or basic impurities. | Ensure all glassware is clean and free of acidic or basic residues. Use high-purity solvents. If possible, work under neutral pH conditions. |
| Inconsistent Experimental Results or Low Yield | Degradation of the compound leading to lower effective concentration. | Verify the purity of your this compound batch using a suitable analytical method (e.g., NMR or LC-MS) before use. Re-purify if necessary. |
| Broadening of NMR Peaks | Presence of paramagnetic impurities from oxidation or slow degradation in the NMR tube. | Use freshly prepared samples for NMR analysis. If the sample has been stored in solution, consider re-precipitating and drying the compound. |
| Appearance of New Peaks in Chromatographic Analysis | Formation of decomposition products. | Analyze the decomposition products to understand the degradation pathway. Consider adjusting experimental conditions such as temperature, pH, or reaction time. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a method to evaluate the stability of this compound in a specific solvent over time.
Materials:
-
This compound
-
High-purity solvent of choice (e.g., DMSO-d6 for NMR monitoring)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with screw caps
-
Analytical balance
-
NMR spectrometer or HPLC-UV system
Procedure:
-
Sample Preparation:
-
Accurately weigh 5 mg of this compound into an amber glass vial.
-
Add 1 mL of the chosen deuterated solvent (for NMR) or HPLC-grade solvent.
-
Purge the vial with an inert gas for 1-2 minutes.
-
Tightly seal the vial.
-
-
Initial Analysis (Time = 0):
-
Immediately acquire an initial ¹H NMR spectrum or HPLC chromatogram of the freshly prepared solution. This will serve as the baseline.
-
-
Incubation:
-
Store the vial under the desired experimental conditions (e.g., room temperature, 4°C, or elevated temperature).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 6, 24, and 48 hours), acquire a new ¹H NMR spectrum or HPLC chromatogram from the same sample.
-
-
Data Analysis:
-
Compare the spectra or chromatograms over time.
-
Look for the appearance of new peaks, a decrease in the integral of the parent compound's peaks, or changes in the baseline.
-
Quantify the percentage of remaining this compound at each time point relative to the initial analysis.
-
Visualizing Potential Decomposition Pathways
The following diagrams illustrate potential degradation routes for this compound.
Caption: Potential decomposition pathways of this compound.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues related to the instability of this compound.
Caption: Troubleshooting workflow for this compound decomposition.
Technical Support Center: Optimizing Reaction Conditions for 2-Benzofuranylglyoxal Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Benzofuranylglyoxal hydrate. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the oxidation of 2-acetylbenzofuran using selenium dioxide (SeO₂). This reaction, known as the Riley oxidation, selectively oxidizes the α-methylene group of the ketone to a 1,2-dicarbonyl compound, which upon hydration, yields the desired product.[1][2]
Q2: What is the role of selenium dioxide in this reaction?
A2: Selenium dioxide is a specific oxidizing agent that targets active methylene groups adjacent to a carbonyl functionality.[3][4] In this synthesis, it facilitates the conversion of the acetyl group of 2-acetylbenzofuran into a glyoxal moiety. The reaction mechanism involves the enol form of the ketone attacking the selenium dioxide.[5][6]
Q3: Why is the product isolated as a hydrate?
A3: Arylglyoxals are often isolated as their stable crystalline hydrates. This is achieved by treating the crude glyoxal with hot water during the workup procedure.[7][8] The hydrate can often be more easily handled and purified than the anhydrous form.
Q4: What are the main safety precautions to consider when working with selenium dioxide?
A4: Selenium compounds are toxic and should be handled with care in a well-ventilated fume hood.[3][4] Malodorous selenium-containing byproducts may be formed during the reaction.[9] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Inactive Selenium Dioxide: SeO₂ can absorb moisture and lose activity. 2. Insufficient Reaction Temperature: The reaction may require heating to proceed at an adequate rate. 3. Short Reaction Time: The reaction may not have reached completion. | 1. Use freshly opened or sublimed selenium dioxide. 2. Ensure the reaction mixture is refluxing at the appropriate temperature for the chosen solvent. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, extend the reaction time. |
| Formation of a Complex Mixture of Byproducts | 1. Over-oxidation: Prolonged reaction times or excessive oxidant can lead to the formation of other oxidation products. 2. Side Reactions: The benzofuran ring itself may undergo oxidation under harsh conditions. | 1. Use a stoichiometric amount of selenium dioxide (typically 1.0-1.2 equivalents). Consider using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide to minimize side reactions.[4] 2. Maintain the recommended reaction temperature and avoid excessive heating. |
| Difficulty in Isolating the Product | 1. Incomplete Removal of Selenium Byproducts: Elemental selenium and other selenium compounds can co-precipitate with the product. 2. Product is Oily and Does Not Solidify: Impurities can prevent the crystallization of the hydrate. | 1. Decant the hot reaction mixture from the precipitated black selenium metal. Further filtration through Celite can help remove finely divided selenium. 2. Ensure all organic solvent is removed before adding hot water for hydration. If the product remains oily, attempt purification by column chromatography before crystallization. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: Insufficient heating or reaction time. 2. Suboptimal Stoichiometry: Not enough selenium dioxide was used. | 1. Ensure the reaction has gone to completion by TLC analysis before workup. 2. Use a slight excess of selenium dioxide (e.g., 1.1 equivalents) to drive the reaction to completion. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes optimized reaction parameters for the selenium dioxide oxidation of aryl methyl ketones, which can be adapted for the synthesis of this compound.
| Parameter | Conventional Heating | Microwave-Assisted | Rationale & Remarks |
| Stoichiometry (SeO₂) | 1.0 - 1.2 equivalents | 1.1 equivalents | A slight excess of SeO₂ ensures complete conversion of the starting material. |
| Solvent | Dioxane, Acetic Acid, Ethanol | Dioxane-water, DMSO | Dioxane is a common solvent for Riley oxidations. Acetic acid can sometimes lead to the formation of acetate byproducts.[4] Microwave conditions often use polar, high-boiling point solvents.[7] |
| Temperature | Reflux (typically 80-100 °C) | 100 - 150 °C | Adequate temperature is crucial for the reaction to proceed. Microwave heating can significantly reduce reaction times. |
| Reaction Time | 2 - 6 hours | 3 - 20 minutes | Microwave irradiation dramatically accelerates the reaction.[7] |
| Work-up | Decantation/filtration of selenium, solvent removal, addition of hot water for hydration. | Dilution with an organic solvent, filtration, solvent removal, and hydration. | The primary goal of the work-up is to remove selenium byproducts and isolate the product as its hydrate. |
| Typical Yield | 60 - 80% | >90% (conversion) | Microwave-assisted synthesis often leads to higher conversions in shorter times.[7] |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is adapted from a standard procedure for the oxidation of acetophenone.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-acetylbenzofuran (1 equivalent).
-
Reagent Addition: Add dioxane (or another suitable solvent) to dissolve the starting material. To this solution, add selenium dioxide (1.1 equivalents) and a small amount of water (e.g., 0.2 mL per 10 mmol of substrate).
-
Reaction: Heat the mixture to reflux (approximately 100 °C for dioxane) and maintain for 2-4 hours. The reaction mixture will turn dark as elemental selenium precipitates. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, decant the hot solution from the black selenium precipitate.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Hydration and Isolation: To the resulting crude glyoxal, add hot water and stir. Upon cooling, the this compound will crystallize.
-
Purification: Collect the crystals by vacuum filtration, wash with cold water, and air dry. The product can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol is based on a general method for the microwave-assisted oxidation of aryl methyl ketones.[7]
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine 2-acetylbenzofuran (1 equivalent), selenium dioxide (1.1 equivalents), and a small amount of water in a suitable microwave solvent such as dioxane or DMSO.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120-150 °C for 5-15 minutes.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and filter to remove the selenium precipitate.
-
Solvent Removal and Hydration: Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Add hot water to the residue to induce crystallization of the hydrate.
-
Purification: Collect the crystals by vacuum filtration and wash with cold water.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. sggscollegepatnacity.ac.in [sggscollegepatnacity.ac.in]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. adichemistry.com [adichemistry.com]
- 5. Riley oxidation - Wikipedia [en.wikipedia.org]
- 6. Riley Oxidation | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: 2-Benzofuranylglyoxal Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential solubility challenges encountered with 2-Benzofuranylglyoxal hydrate. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful use of this compound in your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My this compound is not dissolving in my aqueous buffer.
-
Question: What is the expected solubility of this compound in aqueous solutions? Answer: Benzofuran and its derivatives are generally characterized by low solubility in water and aqueous alkaline solutions.[1][2] While specific data for this compound is not readily available, it is anticipated to have limited aqueous solubility. It is more likely to be miscible with common organic solvents.[1][2]
-
Question: What initial steps should I take to dissolve the compound? Answer: We recommend first attempting to dissolve the compound in a small amount of a water-miscible organic solvent, such as DMSO, DMF, or ethanol, before preparing an aqueous stock solution. For many biological assays, the final concentration of the organic solvent should be kept low (typically below 0.5% for DMSO) to avoid solvent-induced toxicity.[3]
-
Question: I've prepared a stock in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do? Answer: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of your compound in the aqueous buffer may be exceeding its solubility limit. Try performing serial dilutions to determine the maximum achievable concentration.
-
Increase the co-solvent concentration: If your experimental system allows, you may be able to slightly increase the final concentration of the organic co-solvent. However, it is crucial to run a solvent tolerance control to ensure the solvent itself is not affecting the experimental outcome.[3]
-
Use a different co-solvent: Some compounds may be more soluble in other water-miscible solvents like ethanol or isopropanol.
-
Adjust the pH: The solubility of some compounds can be influenced by pH.[4][5] You can try to dissolve the compound in buffers with slightly different pH values, if compatible with your experiment.
-
Gentle heating and sonication: Briefly warming the solution or using a sonicator can sometimes help to dissolve the compound. However, be cautious about the thermal stability of this compound.
-
Issue 2: I am observing inconsistent results in my biological assays.
-
Question: Could solubility issues be causing variability in my experimental data? Answer: Yes, poor solubility and compound precipitation can lead to inconsistent and inaccurate results.[3] If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
-
Question: How can I confirm that my compound is fully dissolved? Answer: Visually inspect your solutions for any signs of precipitation, both in the stock solution and after dilution into your final assay medium. For a more quantitative assessment, you can filter the solution and measure the concentration of the filtrate using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Frequently Asked Questions (FAQs)
-
Q1: What are the general solubility properties of benzofuran derivatives? A1: Benzofuran itself is insoluble in water but is miscible with organic solvents like benzene, petroleum ether, ethanol, and ether.[1][2] The solubility of substituted benzofurans depends on the nature of their substituents. Non-polar derivatives are typically soluble in non-polar organic solvents, while polar derivatives show higher solubility in more polar organic solvents.[1]
-
Q2: What are some common techniques to enhance the solubility of poorly water-soluble compounds like this compound? A2: Several techniques can be employed, including:
-
Co-solvency: Using a water-miscible organic solvent to increase solubility.[5]
-
pH adjustment: Modifying the pH of the solution to ionize the compound, which can increase its solubility.[4][5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that are more water-soluble.[6]
-
Particle size reduction: Decreasing the particle size through methods like micronization increases the surface area, which can improve the dissolution rate.[4][7][8]
-
-
Q3: Are there any stability concerns with this compound? A3: The stability of the benzofuran ring can be influenced by pH.[1] Some derivatives may be sensitive to acidic conditions.[1] It is advisable to prepare fresh solutions and avoid prolonged storage in aqueous buffers. Store the solid compound in a tightly closed container in a dry and well-ventilated place.[9]
Data Presentation
Table 1: General Solubility of Benzofuran Derivatives in Common Solvents
| Solvent Class | Examples | General Solubility of Benzofuran Derivatives |
| Aqueous | Water, Buffers | Generally Insoluble to Poorly Soluble[1][2] |
| Polar Aprotic | DMSO, DMF, Acetone | Generally Soluble |
| Polar Protic | Ethanol, Methanol, Isopropanol | Generally Soluble[1] |
| Non-polar | Benzene, Toluene, Hexane, Petroleum Ether | Generally Soluble (especially for non-polar derivatives)[1][2] |
Note: This table provides a general guideline. The actual solubility of this compound may vary and should be experimentally determined.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Weighing: Accurately weigh the desired amount of this compound in a suitable vial.
-
Solvent Addition: Add a minimal amount of a water-miscible organic solvent (e.g., DMSO) to the vial to achieve a high concentration stock solution (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.
Protocol 2: Determination of Aqueous Solubility by Visual Inspection
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).
-
Prepare a series of dilutions of the stock solution into your aqueous buffer of choice in clear vials or a 96-well plate. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Equilibrate: Allow the solutions to equilibrate at the desired experimental temperature for a set period (e.g., 1-2 hours).
-
Visual Inspection: Carefully inspect each solution against a dark background for any signs of precipitation or cloudiness. The highest concentration that remains clear is an estimate of the compound's solubility under those conditions.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. ispe.gr.jp [ispe.gr.jp]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. capotchem.com [capotchem.com]
Catalyst Selection for 2-Benzofuranylglyoxal Hydrate Reactions: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for reactions involving 2-benzofuranylglyoxal hydrate. The primary focus is on common condensation reactions where 2-benzofuranylglyoxal acts as a key building block for heterocyclic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions for this compound?
A1: this compound, which is in equilibrium with its more reactive anhydrous dicarbonyl form, is an excellent electrophile for various condensation reactions. The two most common and synthetically useful reactions are:
-
Quinoxaline Synthesis: This involves the condensation of 2-benzofuranylglyoxal with ortho-phenylenediamines (1,2-diaminobenzenes) to form highly valuable 2-(benzofuran-2-yl)quinoxaline derivatives. This is a very reliable and widely used reaction for the synthesis of this class of heterocycles.[1][2]
-
Knoevenagel Condensation: This reaction entails the condensation of one of the carbonyl groups of 2-benzofuranylglyoxal with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a basic catalyst.[3][4] This leads to the formation of a new carbon-carbon double bond, yielding a functionalized benzofuran derivative.
Q2: How do I choose a catalyst for the synthesis of 2-(benzofuran-2-yl)quinoxalines?
A2: The choice of catalyst for quinoxaline synthesis from 2-benzofuranylglyoxal and an o-phenylenediamine can range from no catalyst at all to various acids and metal-based catalysts, depending on the desired reaction rate, yield, and conditions. Often, the reaction can proceed with just gentle heating in a suitable solvent. However, for optimization, consider the following:
-
Acid Catalysts: Brønsted acids are commonly used to catalyze the condensation by protonating one of the carbonyl groups, making it more electrophilic.[5]
-
Metal Catalysts: A variety of metal catalysts, including those based on Nickel and Copper, have been shown to be effective.[6] Heterogeneous catalysts like alumina-supported molybdophosphovanadates (MoVP) have also been successfully employed, offering the advantage of easy separation and recyclability.[5]
-
Green Chemistry Approaches: Notably, this reaction can often be performed under catalyst-free conditions in environmentally friendly solvents like water or ethanol, sometimes leading to spontaneous precipitation of the pure product.[7]
Q3: What catalysts are recommended for the Knoevenagel condensation of 2-benzofuranylglyoxal?
A3: The Knoevenagel condensation typically requires a basic catalyst to deprotonate the active methylene compound, forming a nucleophilic enolate.[3] For the reaction with 2-benzofuranylglyoxal, consider these options:
-
Weakly Basic Amines: Piperidine and pyridine are classic catalysts for this reaction.[3]
-
Heterogeneous Catalysts: Solid-supported bases can be used for easier workup and catalyst recycling.
-
Solvent as Catalyst: In some cases, the basicity of the solvent or other reaction components may be sufficient to promote the reaction.
It is important to use a mild base, as a strong base could potentially induce self-condensation or other side reactions of the glyoxal.[3]
Catalyst Selection and Performance Data
The following tables summarize catalyst options for the key reactions of 2-benzofuranylglyoxal.
Table 1: Catalyst Systems for Quinoxaline Synthesis
| Catalyst Type | Specific Examples | Typical Conditions | Advantages | Potential Issues |
| None | Catalyst-free | Water or Ethanol, RT to reflux | Environmentally friendly, simple workup[7] | May be slow for deactivated diamines |
| Acid | Acetic Acid, HCl | Ethanol or similar protic solvents, RT to reflux | Readily available, inexpensive | May require neutralization during workup |
| Heterogeneous Acid | Alumina-supported MoVP | Toluene, Room Temperature | Recyclable, mild conditions, high yields[5] | Catalyst preparation may be required |
| Metal | NiBr₂/1,10-phenanthroline, CuI | Various organic solvents | High efficiency for a broad range of substrates[6] | Potential for metal contamination in the product |
| Organocatalyst | Iodine | DMSO, Room Temperature | Mild, oxidative cyclization[2] | Stoichiometric amounts may be needed |
Table 2: Catalyst Systems for Knoevenagel Condensation
| Catalyst Type | Specific Examples | Typical Conditions | Advantages | Potential Issues |
| Weakly Basic Amines | Piperidine, Pyridine | Ethanol or Benzene, Reflux | Classic, well-established method[3] | Catalyst removal can be difficult |
| Heterogeneous Base | SeO₂/ZrO₂ | Water or solvent-free, Room Temperature | Recyclable, environmentally friendly[8] | Catalyst may not be commercially available |
| Lewis Acids | ZnCl₂, CuCl₂ | Solvent-free | Can activate the carbonyl group | May require anhydrous conditions |
| Organocatalyst | Triphenylphosphine | Solvent-free, optional microwave | Mild, high yields, (E)-selectivity[9] | Stoichiometric amounts often required |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Benzofuran-2-yl)quinoxalines
Materials:
-
This compound (1.0 mmol)
-
Substituted o-phenylenediamine (1.0 mmol)
-
Selected catalyst (e.g., 10 mol% of a chosen acid or metal catalyst, or as specified in the literature)
-
Solvent (e.g., Ethanol, 10 mL)
-
Round-bottomed flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a round-bottomed flask, add this compound (1.0 mmol) and the o-phenylenediamine (1.0 mmol).
-
Add the solvent (10 mL) and the catalyst, if any.
-
Attach a condenser and stir the mixture at the desired temperature (e.g., room temperature to reflux) for the required time (monitor by TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.[1]
-
Characterize the purified product using standard analytical techniques (NMR, IR, MS, M.P.).
Protocol 2: General Procedure for the Knoevenagel Condensation of 2-Benzofuranylglyoxal
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, 1.0 mmol)
-
Basic catalyst (e.g., a few drops of piperidine or 10 mol% of a solid catalyst)
-
Solvent (e.g., Ethanol, 10 mL)
-
Round-bottomed flask, condenser, magnetic stirrer
Procedure:
-
In a round-bottomed flask, dissolve the this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in the chosen solvent (10 mL).
-
Add the basic catalyst to the solution.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to reflux). Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
-
Characterize the final product by spectroscopic methods.
Troubleshooting Guides
Troubleshooting Quinoxaline Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Suboptimal reaction conditions (temperature, time)- Poor quality of starting materials | - Try a different catalyst from Table 1.- Increase the reaction temperature or time.- Check the purity of the 2-benzofuranylglyoxal and the diamine. The glyoxal can degrade over time.[10] |
| Formation of Benzimidazole Byproduct | The o-phenylenediamine reacts with an aldehyde impurity or a degradation product of the glyoxal.[10] | - Ensure the purity of the 2-benzofuranylglyoxal. Purification by recrystallization may be necessary.[10] |
| Incomplete Reaction (Dihydroquinoxaline intermediate observed) | The final oxidation step to the aromatic quinoxaline is not complete. This is more common under inert or non-oxidizing conditions. | - Stir the reaction mixture open to the air for a period to allow for aerobic oxidation.[10]- Introduce a mild oxidant if necessary. |
| Formation of N-oxide Byproducts | Over-oxidation of the quinoxaline product, especially at high temperatures in the presence of air.[10] | - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Avoid unnecessarily high temperatures or prolonged reaction times. |
Troubleshooting Knoevenagel Condensation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is Sluggish or Incomplete | - Catalyst is not basic enough.- Steric hindrance from the substrates. | - Use a slightly stronger, yet still mild, base.- Increase the reaction temperature. |
| Formation of Michael Addition Byproduct | The product of the Knoevenagel condensation acts as a Michael acceptor for another molecule of the active methylene compound. | - Use a 1:1 stoichiometry of the reactants.- Monitor the reaction closely and stop it once the desired product is formed. |
| Self-Condensation of 2-Benzofuranylglyoxal | Use of a strong base. | - Use a weakly basic catalyst like piperidine or pyridine.[3] |
| Difficulty in Product Isolation | The product is an oil or is highly soluble in the reaction solvent. | - After solvent removal, attempt purification by column chromatography.- Try a different solvent for the reaction that may facilitate product precipitation upon cooling. |
Visualizations
Caption: A typical experimental workflow for quinoxaline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoxaline synthesis [organic-chemistry.org]
- 7. A Green Synthesis of Quinoxalines and 2,3-Dihydropyrazines | Semantic Scholar [semanticscholar.org]
- 8. jocpr.com [jocpr.com]
- 9. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
troubleshooting failed reactions with 2-Benzofuranylglyoxal hydrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Benzofuranylglyoxal hydrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction with this compound is not proceeding, or the yield is very low. What are the common causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a failed or low-yielding reaction. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Reagent Quality: this compound can degrade over time. Ensure you are using a fresh or properly stored batch. It is recommended to store it at room temperature.[1] The purity of your other reactants and solvents is also crucial.
-
Reaction Conditions: The reaction may be sensitive to temperature, solvent, or catalyst. Consider optimizing these parameters. For instance, some reactions involving similar compounds show improved yields at specific, sometimes low, temperatures.[2]
-
Incomplete Dehydration: this compound exists in equilibrium with its aldehyde/ketone form.[3] For reactions requiring the free carbonyl, in-situ dehydration might be necessary. This can sometimes be achieved by azeotropic distillation with a suitable solvent (e.g., toluene) or by using a dehydrating agent.
-
Incorrect Stoichiometry: Double-check the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Troubleshooting Workflow:
Caption: General troubleshooting workflow for failed reactions.
Question 2: I am observing unexpected side products in my reaction. What are the likely side reactions and how can I minimize them?
Answer:
The presence of both a hydrate and a glyoxal moiety in this compound can lead to several potential side reactions.
Common Side Reactions:
-
Cannizzaro-type Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form a carboxylic acid and an alcohol. Although 2-Benzofuranylglyoxal has alpha-hydrogens, related side reactions can occur under harsh basic conditions.
-
Self-Condensation/Polymerization: Aldehydes can undergo self-condensation reactions, especially in the presence of acid or base catalysts.
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly if the reaction is exposed to air for extended periods or if oxidizing agents are present.
Strategies for Minimization:
-
Control of pH: Avoid strongly acidic or basic conditions unless required by the reaction mechanism. Use of a buffer system can help maintain a stable pH.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of side reactions more than the rate of the desired reaction.
-
Order of Addition: Carefully consider the order in which reagents are added. Sometimes, adding a reactive species slowly can prevent the buildup of intermediates that lead to side products.
Question 3: Can you provide a general protocol for the synthesis of a heterocyclic compound using this compound?
Answer:
The following is a generalized protocol for the synthesis of a quinoxaline derivative, a common reaction for 1,2-dicarbonyl compounds. This should be adapted based on the specific diamine used.
Experimental Protocol: Synthesis of 2-(Benzofuran-2-yl)quinoxaline
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10-15 mL per mmol of hydrate).
-
Reagent Addition: To this solution, add o-phenylenediamine (1.0 eq).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours. Gentle heating (40-50°C) can be applied if the reaction is slow.
-
Workup: Once the reaction is complete, the product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Representative Reaction Pathway:
Caption: Synthesis of a quinoxaline derivative.
Data Tables
Table 1: General Reaction Conditions for Heterocycle Synthesis
| Parameter | Condition | Notes |
| Solvent | Ethanol, Methanol, Acetic Acid | Choice of solvent can influence reaction rate and product solubility. |
| Temperature | Room Temperature to 80°C | Optimization may be required. Lower temperatures can improve selectivity. |
| Catalyst | None, Acetic Acid, p-TsOH | Acid catalysts can promote condensation and dehydration steps. |
| Reaction Time | 1 - 24 hours | Monitor by TLC to determine completion. |
Table 2: Troubleshooting Guide Summary
| Issue | Possible Cause | Recommended Action |
| No Reaction | Inactive reagent, incorrect conditions | Verify reagent quality, optimize temperature and solvent. |
| Low Yield | Poor conversion, side reactions | Increase reaction time, consider a catalyst, run under inert atmosphere. |
| Multiple Products | Side reactions, impurities | Adjust pH, lower temperature, purify starting materials. |
| Product insoluble | Incorrect solvent | Screen for a suitable recrystallization or chromatography solvent system. |
References
Technical Support Center: Scale-up Synthesis of 2-Benzofuranylglyoxal Hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2-Benzofuranylglyoxal hydrate. The information is tailored for researchers, scientists, and drug development professionals.
Experimental Workflow
The overall synthesis is a two-step process starting from salicylaldehyde and chloroacetone to first synthesize 2-acetylbenzofuran, which is then oxidized to the final product, this compound.
Caption: Overall workflow for the two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for the scale-up synthesis of this compound?
A1: The synthesis is typically a two-step process. The first step involves the synthesis of the precursor, 2-acetylbenzofuran, from salicylaldehyde and chloroacetone.[1][2] The second step is the oxidation of the methyl ketone group of 2-acetylbenzofuran to a glyoxal, which is then isolated as its stable hydrate. The most common method for this oxidation is the Riley oxidation using selenium dioxide.[3][4]
Q2: What are the safety concerns associated with this synthesis?
A2: Chloroacetone is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Selenium dioxide and its byproducts are toxic and should be handled with care.[4] Proper quenching and disposal procedures for selenium waste are crucial. The reaction can be exothermic, so controlled addition of reagents and adequate cooling are necessary, especially on a larger scale.
Q3: Can the selenium dioxide be used catalytically for the oxidation step?
A3: Yes, using a catalytic amount of selenium dioxide with a co-oxidant like tert-butyl hydroperoxide (TBHP) is a greener and often preferred method for scale-up.[4][5] This approach minimizes the amount of toxic selenium waste and can simplify purification.
Troubleshooting Guides
Step 1: Synthesis of 2-Acetylbenzofuran
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield of 2-acetylbenzofuran | - Incomplete reaction due to insufficient reflux time.[1]- Poor quality of reagents (salicylaldehyde, chloroacetone, or potassium carbonate).- Inefficient stirring on a larger scale leading to poor mixing of the heterogeneous mixture. | - Ensure the reaction is refluxed for the recommended time (e.g., 13 hours).[1]- Use freshly distilled salicylaldehyde and high-purity chloroacetone and potassium carbonate.- Employ a powerful overhead mechanical stirrer for large-scale reactions to ensure efficient mixing. |
| Formation of significant byproducts | - Side reactions of salicylaldehyde or chloroacetone under basic conditions.- Presence of water in the reaction mixture. | - Ensure the use of dry acetone and anhydrous potassium carbonate.[1]- Maintain the reaction temperature at a gentle reflux to avoid excessive side reactions. |
| Difficulty in purification | - Product contaminated with starting materials or byproducts.- Oiling out during recrystallization. | - Wash the crude product thoroughly after filtration.- For recrystallization from petroleum ether, ensure the crude product is sufficiently pure. If it oils out, try dissolving in a minimum amount of a slightly more polar solvent before adding petroleum ether, or use a different solvent system.[1] |
Step 2: Oxidation to this compound
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete oxidation of 2-acetylbenzofuran | - Insufficient amount of selenium dioxide.- Short reaction time. | - Use a slight excess of selenium dioxide (e.g., 1.1 equivalents).- Monitor the reaction progress by TLC until the starting material is consumed. |
| Formation of red/black precipitate (elemental selenium) | - This is an expected byproduct of the reaction.[3] | - The elemental selenium should be removed by filtration of the hot reaction mixture. Be cautious as selenium can be finely divided and may require a filter aid for complete removal. |
| Difficulty in isolating the product hydrate | - The hydrate may be highly soluble in the reaction solvent.- The product may be an oil instead of a solid. | - After removing the selenium, the solvent (e.g., dioxane) is typically removed under reduced pressure. The resulting residue can then be crystallized from hot water to form the hydrate.[3] |
| Product is dark-colored or impure | - Contamination with selenium byproducts.- Over-oxidation or side reactions. | - Ensure complete removal of elemental selenium. Activated carbon treatment of the solution before crystallization can help remove colored impurities.- Avoid excessive heating or prolonged reaction times. |
| Safety hazard: Exposure to selenium compounds | - Selenium dioxide and its byproducts are toxic.[4] | - All manipulations should be performed in a well-ventilated fume hood. Use appropriate PPE, including gloves and safety glasses. Have a quenching agent (e.g., sodium sulfite solution) ready to treat any spills and for the final workup of selenium-containing waste. |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetylbenzofuran
This protocol is based on a literature procedure.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add salicylaldehyde (0.1 mole), dry acetone (150 mL), and anhydrous potassium carbonate (30 g).
-
Addition of Chloroacetone: To the stirred mixture, add chloroacetone (0.1 mole) dropwise.
-
Reflux: Gently reflux the reaction mixture for 13 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, filter the mixture to remove the potassium salts.
-
Solvent Removal: Remove the acetone from the filtrate under reduced pressure.
-
Purification: The resulting dark yellow solid is recrystallized from petroleum ether to yield pure 2-acetylbenzofuran.
Protocol 2: Oxidation of 2-Acetylbenzofuran to this compound
This protocol is adapted from a general procedure for the Riley oxidation of methyl ketones.[3][4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, place 2-acetylbenzofuran (1 mole) and dioxane (600 mL).
-
Preparation of Oxidant: In a separate beaker, dissolve selenium dioxide (1.1 mole) in water (20 mL).
-
Oxidation: Heat the solution of 2-acetylbenzofuran to 50-60 °C and add the selenium dioxide solution dropwise with stirring. After the addition is complete, reflux the mixture for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: While still hot, carefully decant or filter the reaction mixture to remove the precipitated elemental selenium.
-
Isolation of Hydrate: Remove the dioxane and water from the filtrate by distillation under reduced pressure. To the resulting residue, add hot water to induce crystallization of the this compound.
-
Purification: Collect the crystals by filtration and wash with cold water. The hydrate can be further purified by recrystallization from water.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis. Note that yields and reaction times for the oxidation step are based on similar substrates and may require optimization for the specific synthesis of this compound on a large scale.
Table 1: Synthesis of 2-Acetylbenzofuran
| Parameter | Value | Reference |
| Reactant Ratio | Salicylaldehyde : Chloroacetone : K₂CO₃ = 1 : 1 : 2 (molar) | [1] |
| Solvent | Acetone | [1] |
| Reaction Time | 13 hours | [1] |
| Typical Yield | 75-85% | Inferred from similar syntheses |
| Purity (after recrystallization) | >98% | Inferred from similar syntheses |
Table 2: Oxidation to this compound
| Parameter | Value | Reference |
| Reactant Ratio | 2-Acetylbenzofuran : SeO₂ = 1 : 1.1 (molar) | [3] |
| Solvent | Dioxane/Water | [3] |
| Reaction Time | 4-6 hours | [3] |
| Typical Yield | 60-70% | [3] |
| Purity (after recrystallization) | >98% | Inferred from similar syntheses |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Products from 2-Benzofuranylglyoxal Hydrate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of heterocyclic compounds synthesized from 2-Benzofuranylglyoxal hydrate. It offers a detailed look at reaction products, performance comparisons with alternative synthetic routes, and comprehensive experimental protocols. The information herein is intended to assist researchers in making informed decisions for the strategic design and development of novel chemical entities.
Introduction
This compound is a versatile building block in heterocyclic synthesis. Its 1,2-dicarbonyl moiety allows for facile condensation reactions with various dinucleophiles, leading to a range of pharmacologically relevant scaffolds. This guide focuses on the synthesis and comparison of two primary classes of products: quinoxalines and pyridazines.
Product Analysis and Comparison
The reaction of this compound with different dinucleophiles yields distinct heterocyclic systems. This section compares the synthesis of 2-(benzofuran-2-yl)quinoxaline and 3-(benzofuran-2-yl)pyridazine-6(1H)-one, alongside alternative synthetic strategies.
Table 1: Synthesis of 2-(Benzofuran-2-yl)quinoxaline
| Method | Starting Materials | Reagents & Conditions | Yield (%) | Reaction Time | Advantages | Disadvantages | Reference |
| Direct Condensation | This compound, o-Phenylenediamine | Ethanol, reflux | ~90-95 (estimated) | 2-4 h | High yield, simple procedure, readily available starting materials. | Limited to commercially available phenylenediamines. | General procedure[1][2][3] |
| Alternative: Oxidative Cyclization | 2-(Phenoxyacetyl)aniline | CuI, L-proline, K2CO3, DMSO, 110 °C | 75-85 | 12 h | Access to a wider range of substituted quinoxalines. | Requires synthesis of the aniline precursor, uses a copper catalyst. | [4][5] |
Table 2: Synthesis of 3-(Benzofuran-2-yl)pyridazine-6(1H)-one
| Method | Starting Materials | Reagents & Conditions | Yield (%) | Reaction Time | Advantages | Disadvantages | Reference |
| Direct Condensation | This compound, Hydrazine hydrate | Acetic acid, reflux | ~80-85 (estimated) | 3-5 h | One-step synthesis, good yield. | Potential for side reactions, requires careful control of conditions. | General procedure[6][7] |
| Alternative: From Furanone | 3-(Benzofuran-2-carbonyl)furan-2(3H)-one | Hydrazine hydrate, Ethanol, reflux | 70-80 | 6-8 h | Provides a route from a different class of starting materials. | Requires the synthesis of the furanone precursor, longer reaction time. | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Benzofuran-2-yl)quinoxaline (Direct Condensation)
-
Dissolution: Dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Addition: Add o-phenylenediamine (1.0 mmol) to the solution.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the solid, wash with cold ethanol, and dry under vacuum to obtain pure 2-(benzofuran-2-yl)quinoxaline.
Protocol 2: Synthesis of 3-(Benzofuran-2-yl)pyridazine-6(1H)-one (Direct Condensation)
-
Dissolution: Suspend this compound (1.0 mmol) in glacial acetic acid (15 mL).
-
Addition: Add hydrazine hydrate (1.0 mmol) dropwise to the suspension.
-
Reaction: Reflux the mixture for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and pour it into ice-water.
-
Purification: Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.
Reaction Pathways and Workflows
The following diagrams illustrate the synthetic pathways and experimental workflows described in this guide.
Caption: Synthesis of 2-(Benzofuran-2-yl)quinoxaline.
Caption: Synthesis of 3-(Benzofuran-2-yl)pyridazine-6(1H)-one.
References
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. BJOC - First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives [beilstein-journals.org]
- 5. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
A Comparative Spectroscopic Guide to 2-Benzofuranylglyoxal Hydrate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the spectroscopic analysis of 2-Benzofuranylglyoxal hydrate derivatives. Due to a lack of extensive, publicly available experimental data for this specific class of compounds, this document provides a predictive analysis based on the well-established spectroscopic characteristics of the benzofuran core and related glyoxal compounds. The experimental protocols detailed herein are standard methodologies applicable for the characterization of novel benzofuran derivatives.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of various substituted benzofuran compounds and general principles of spectroscopy.[1][2]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 - 7.9 | m | 2H | Aromatic protons of the benzofuran ring |
| ~7.3 - 7.5 | m | 2H | Aromatic protons of the benzofuran ring |
| ~7.2 | s | 1H | Proton on the furan ring |
| ~5.5 - 6.0 | br s | 2H | -OH protons of the hydrate |
| ~5.0 | s | 1H | Methine proton of the hydrated glyoxal |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 160 | C=O of the glyoxal moiety (potential) |
| ~150 - 155 | Quaternary carbon of the benzofuran ring attached to oxygen |
| ~120 - 130 | Aromatic carbons of the benzofuran ring |
| ~110 - 120 | Aromatic carbons of the benzofuran ring |
| ~100 - 110 | Carbon of the furan ring |
| ~90 - 95 | Hydrated carbon of the glyoxal moiety |
Table 3: Key Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3200 - 3500 (broad) | O-H stretch (hydrate) |
| ~1680 - 1720 | C=O stretch (glyoxal carbonyl) |
| ~1550 - 1600 | C=C stretch (aromatic) |
| ~1000 - 1300 | C-O stretch (furan and hydrate) |
Table 4: Predicted UV-Visible Spectroscopic Data for this compound
| λmax (nm) | Solvent |
| ~280 - 320 | Methanol or Ethanol |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments that would be cited for the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).
-
Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR: The spectrum is acquired at room temperature using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the UATR accessory.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. The data is typically presented as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: A Thermo Fisher Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL and infused into the ESI source.
-
Data Acquisition: The analysis is performed in both positive and negative ion modes. The high-resolution mass spectrum is used to determine the exact mass and elemental composition of the molecular ion.
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A Shimadzu UV-2600 UV-Vis spectrophotometer (or equivalent).
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorption (λmax) is reported.
Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical compound like a this compound derivative.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
A Comparative Analysis of 2-Benzofuranylglyoxal Hydrate and Other Glyoxals in a Research Context
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and biochemical research, glyoxal derivatives are a class of compounds noted for their reactivity and diverse biological effects. This guide provides a comparative overview of 2-Benzofuranylglyoxal hydrate alongside other well-studied glyoxals, namely methylglyoxal and phenylglyoxal. Due to a notable lack of direct comparative experimental data for this compound in publicly available literature, this guide synthesizes information from studies on related benzofuran and aryl glyoxal compounds to infer its potential properties. The comparisons drawn are, therefore, intended to be illustrative and to underscore the necessity for direct empirical investigation.
Introduction to Glyoxals
Glyoxals are organic compounds containing two adjacent carbonyl groups. Their high reactivity makes them key players in various biological processes, including the formation of advanced glycation end-products (AGEs), and also positions them as scaffolds for the synthesis of heterocyclic compounds with potential therapeutic applications.[1][2] This guide will focus on a comparative analysis based on available data for methylglyoxal and phenylglyoxal, and inferred properties for this compound.
Hypothetical Comparative Data
The following table summarizes known biological activities of methylglyoxal and phenylglyoxal, and projects potential activities for this compound based on the general properties of benzofuran derivatives and aryl glyoxals.[1][3][4][5][6] It is crucial to note that the values for this compound are speculative and await experimental validation.
| Feature | Methylglyoxal | Phenylglyoxal | This compound (Hypothetical) |
| Primary Biological Role | Endogenous metabolite, precursor of AGEs | Arginine-modifying reagent, enzyme inhibitor | Potential enzyme inhibitor, cytotoxic agent |
| Known Biological Activities | Cytotoxicity, induction of apoptosis, antimicrobial | Enzyme inhibition, antibacterial, potential radiosensitizer | Potential anticancer, antimicrobial, anti-inflammatory, antioxidant activities |
| Cytotoxicity (IC50) | ~0.4 - 0.7 mM (in vitro, cell line dependent)[7] | Not widely reported in a comparative context | Unknown, potentially in the µM range based on related benzofuran compounds[4] |
| Mechanism of Action | Induces oxidative stress, modifies proteins and DNA | Covalent modification of arginine residues in proteins | Potential for induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways[4] |
| Therapeutic Potential | Limited due to high reactivity and toxicity | Investigated as an antimicrobial and for targeted protein modification | Potential scaffold for anticancer and antimicrobial drug development[3][5][6] |
In-Depth Look at Glyoxal Derivatives
Methylglyoxal: A reactive dicarbonyl compound formed during glycolysis. It is a major precursor of AGEs, which are implicated in the pathogenesis of diabetes-related complications and neurodegenerative diseases. Its cytotoxicity is primarily mediated through the induction of oxidative stress and apoptosis.[7]
Phenylglyoxal: An aromatic glyoxal that is widely used as a chemical probe to identify and quantify arginine residues in proteins. Its ability to covalently modify proteins makes it a potent enzyme inhibitor. It has also been investigated for its antimicrobial properties.
This compound: As an aryl glyoxal, it shares the reactive dicarbonyl moiety with phenylglyoxal, suggesting it could also act as an enzyme inhibitor through interaction with amino acid residues. The benzofuran scaffold is present in numerous natural and synthetic molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][5][6] Therefore, it is plausible that this compound may exhibit enhanced or novel biological activities stemming from the fusion of the benzofuran ring and the glyoxal functional group. However, without direct experimental evidence, this remains a hypothesis.
Experimental Protocols
To facilitate the direct comparison of these compounds, the following are generalized protocols for key experiments.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).
-
Cell Culture: Plate human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the glyoxal compounds (e.g., 0.1 µM to 1 mM) and incubate for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[7]
Enzyme Inhibition Assay (Generic)
This protocol can be adapted to assess the inhibitory effect of glyoxals on a specific enzyme.
-
Reagent Preparation: Prepare a buffer solution, the enzyme of interest, its substrate, and the glyoxal inhibitors at various concentrations.
-
Enzyme-Inhibitor Incubation: Pre-incubate the enzyme with the glyoxal inhibitors for a defined period.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each inhibitor concentration. The IC50 value can then be calculated.[8][9]
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a generalized signaling pathway potentially affected by glyoxals and a typical experimental workflow for their evaluation.
Caption: Generalized pathway of glyoxal-induced apoptosis.
Caption: Experimental workflow for evaluating glyoxal derivatives.
Conclusion
While methylglyoxal and phenylglyoxal are well-characterized glyoxals with established biological roles and applications, this compound remains a largely unexplored compound. Based on the known activities of its constituent chemical moieties, it holds promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide highlights the urgent need for direct experimental investigation to elucidate the specific biological properties of this compound and to validate its potential in a comparative context with other glyoxals. The provided experimental protocols and conceptual diagrams offer a framework for initiating such research.
References
- 1. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. opal.latrobe.edu.au [opal.latrobe.edu.au]
A Comparative Guide to Arginine-Modifying Reagents: Evaluating Alternatives to 2-Benzofuranylglyoxal Hydrate
For researchers, scientists, and drug development professionals seeking to selectively modify arginine residues in proteins, 2-Benzofuranylglyoxal hydrate presents a potential, though less characterized, option among a family of α-dicarbonyl reagents. This guide provides an objective comparison of this compound with more established alternatives, supported by available experimental data and detailed experimental protocols for their evaluation.
While direct comparative studies featuring this compound are limited in the current scientific literature, a robust understanding of its potential performance can be extrapolated from the well-documented characteristics of its structural analogs. The primary alternatives for arginine modification include Phenylglyoxal (PGO), its derivatives such as (p-hydroxyphenyl)glyoxal (HPGO), and the endogenous metabolite Methylglyoxal (MGO).
Performance Comparison of Arginine-Modifying Reagents
The selection of an appropriate arginine-modifying reagent is contingent on factors such as reaction kinetics, specificity, and the stability of the resulting adduct. The following table summarizes the key performance indicators for this compound and its primary alternatives based on available data and chemical structure-activity relationships.
| Reagent | Structure | Relative Reactivity | Specificity for Arginine | Adduct Stability | Key Considerations |
| This compound | ![]() | Data not available. The electron-rich benzofuran ring may modulate the electrophilicity of the glyoxal moiety compared to phenylglyoxal. | Presumed to be high for arginine, similar to other glyoxal derivatives. | Data not available. | Limited published data necessitates empirical validation for specific applications. |
| Phenylglyoxal (PGO) | ![]() | High. Serves as a benchmark for arginine modification. | High. More specific for arginine than MGO and glyoxal, with less reactivity towards lysine.[1] | Forms a stable di-PGO-arginine adduct that is not readily reversible.[1] | The most widely used and well-characterized reagent for arginine modification.[2][3] |
| (p-hydroxyphenyl)glyoxal (HPGO) | ![]() | Lower than PGO. The initial reaction rate is 15-20 times slower than PGO in the absence of borate. | High for arginine. | Data not available, but expected to be similar to PGO. | The hydroxyl group offers a potential site for further functionalization or detection. |
| Methylglyoxal (MGO) | ![]() | High. | Lower than PGO. Reacts significantly with both arginine and lysine residues.[1] | Forms adducts such as dihydroxyimidazolidine and hydroimidazolone.[4] The initial reaction can be reversible.[4] | As an endogenous metabolite, its use can have biological implications. It can lead to the formation of Advanced Glycation End-products (AGEs).[4] |
Experimental Protocols
To facilitate a direct and objective comparison between this compound and its alternatives, the following standardized experimental protocol for the modification of a model protein (e.g., Bovine Serum Albumin or Lysozyme) is proposed.
General Protocol for Comparative Arginine Modification of a Protein
1. Materials:
-
Model Protein (e.g., BSA) solution (10 mg/mL in 50 mM sodium phosphate buffer, pH 7.8)
-
Arginine-modifying reagents: this compound, Phenylglyoxal, (p-hydroxyphenyl)glyoxal, Methylglyoxal
-
Stock solutions of each reagent (100 mM in the reaction buffer, prepared fresh)
-
Quenching solution (1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., PD-10)
-
Bradford or BCA protein assay reagents
-
Mass spectrometer (for analysis of modification)
2. Procedure:
-
Protein Preparation: Prepare 1 mL aliquots of the model protein solution in separate microcentrifuge tubes.
-
Reagent Addition: To each tube, add the respective arginine-modifying reagent to achieve a final concentration of 10 mM (a 100-fold molar excess over a typical arginine content). Include a control tube with no reagent.
-
Incubation: Incubate all tubes at 37°C for 2 hours with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Removal of Excess Reagent: Remove unreacted reagent and byproducts by passing the reaction mixtures through desalting columns equilibrated with 50 mM sodium phosphate buffer, pH 7.4.
-
Protein Concentration Determination: Determine the protein concentration of the modified and control samples using a standard protein assay.
-
Analysis of Modification:
-
Mass Spectrometry: Analyze the intact protein mass and peptide fragments (after tryptic digest) by mass spectrometry to determine the extent and sites of modification.
-
Spectrophotometry (for HPGO): The modification by HPGO can also be monitored spectrophotometrically by the increase in absorbance at a specific wavelength.
-
Reaction Mechanisms and Visualizations
The reaction of α-dicarbonyl compounds with the guanidinium group of arginine proceeds through the formation of cyclic adducts. The diagrams below, generated using Graphviz, illustrate the established reaction pathways for Phenylglyoxal and Methylglyoxal with arginine. It is anticipated that this compound follows a similar mechanism.
Caption: Reaction of Phenylglyoxal with an arginine residue.
Caption: Reaction of Methylglyoxal with an arginine residue.
Conclusion
Phenylglyoxal remains the gold standard for specific and efficient modification of arginine residues due to its extensive characterization and proven performance.[2][3] Methylglyoxal offers a reactive alternative but with lower specificity, which may be a consideration in complex biological systems.[1] While this compound holds promise as a novel arginine-modifying reagent, the lack of direct comparative data necessitates careful empirical evaluation. The proposed experimental protocol provides a framework for researchers to systematically compare its efficacy against established reagents. The structural similarity to phenylglyoxal suggests a comparable reaction mechanism, but the influence of the benzofuran moiety on reaction kinetics and adduct stability warrants further investigation to establish its utility in protein chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding and modification of proteins by methylglyoxal under physiological conditions. A kinetic and mechanistic study with N alpha-acetylarginine, N alpha-acetylcysteine, and N alpha-acetyllysine, and bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-Benzofuranylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of analytical methods for the quantitative determination of 2-Benzofuranylglyoxal hydrate. In the absence of publicly available, specific experimental data for this compound, this document presents a hypothetical yet realistic comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance characteristics and validation parameters are based on established principles and data from analogous small organic molecules.
Comparison of Analytical Method Performance
The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or sample throughput. Below is a summary of typical validation parameters for two suitable methods.
| Validation Parameter | HPLC-UV | GC-MS | ICH Q2(R1) Guideline Recommendation |
| Linearity (r²) | > 0.999 | > 0.998 | Correlation coefficient should be close to 1. |
| Range | 10 - 150 µg/mL | 1 - 100 ng/mL | 80-120% of the test concentration for assay. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | The closeness of test results to the true value. |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 2.0% | Precision under the same operating conditions. |
| - Intermediate | < 2.0% | < 3.0% | Within-laboratory variations. |
| Limit of Detection (LOD) | 1 µg/mL | 0.1 ng/mL | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | 10 µg/mL | 1 ng/mL | The lowest amount of analyte that can be quantified. |
| Specificity | High (with proper column and mobile phase) | Very High (based on mass-to-charge ratio) | Ability to assess the analyte in the presence of other components. |
| Robustness | Demonstrated | Demonstrated | Capacity to remain unaffected by small variations. |
Experimental Protocols
Detailed methodologies for the validation of an analytical method for this compound are outlined below. These protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 20 µL.
Validation Experiments:
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 10, 25, 50, 100, 150 µg/mL). Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity is assessed by the correlation coefficient (r²) of the regression line.[1][2]
-
Accuracy: Analyze samples with known concentrations of this compound (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The accuracy is expressed as the percentage recovery of the analyte.
-
Precision:
-
Repeatability: Analyze six replicate samples of this compound at the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Precision is reported as the relative standard deviation (%RSD).
-
-
Specificity: Analyze a placebo sample (matrix without the analyte) and a sample spiked with this compound and potential impurities. The method is specific if the analyte peak is well-resolved from other peaks.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve at low concentrations.[1]
-
Robustness: Intentionally vary method parameters such as mobile phase composition, pH, flow rate, and column temperature and assess the impact on the results.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure good separation.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
Validation Experiments:
-
Linearity: A series of standard solutions are prepared and analyzed to construct a calibration curve based on the peak area of a characteristic ion fragment versus concentration.
-
Accuracy: Determined by analyzing quality control samples at different concentration levels.
-
Precision: Assessed by repeatedly analyzing samples at the same concentration (repeatability) and under different conditions (intermediate precision).
-
Specificity: The mass spectrum of the analyte provides high specificity. The retention time and the relative abundance of characteristic ions are used for confirmation.
-
LOD and LOQ: Determined from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by introducing small variations in parameters like injection volume, temperature program, and gas flow rate.
Visualizing the Validation Process
The following diagrams illustrate the workflow of analytical method validation and a comparison of the key attributes of HPLC-UV and GC-MS.
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of HPLC-UV and GC-MS for the analysis of this compound.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Benzofuranylglyoxal Hydrate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative overview of analytical methods for assessing the purity of 2-Benzofuranylglyoxal hydrate, a key building block in the synthesis of various pharmaceutical compounds. The following sections detail experimental protocols, present comparative data, and offer a logical workflow for a comprehensive purity analysis.
Analytical Techniques for Purity Assessment
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides. The primary methods recommended are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity determination due to its ability to separate the main compound from its impurities.[1] For a polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the preferred method.[1]
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or by-products.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard. It is highly effective in identifying and quantifying impurities that have distinct proton signals from the main compound.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy is useful for confirming the functional groups present in the synthesized compound and for detecting impurities with characteristic IR absorptions that are absent in the pure product.[2]
The choice of method or combination of methods will depend on the expected impurities, the required level of sensitivity, and the availability of instrumentation.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the recommended analytical techniques for the purity assessment of this compound.
| Analytical Technique | Principle | Information Provided | Potential Impurities Detected | Advantages | Limitations |
| RP-HPLC with UV Detection | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. | Purity percentage (area %), retention times of impurities. | Starting materials, non-volatile by-products, degradation products. | High resolution, quantitative, widely available.[1] | Requires chromophoric impurities for UV detection, non-volatile buffer can be problematic for MS coupling. |
| GC/MS | Separation of volatile compounds based on their boiling points and partitioning in a capillary column, followed by mass-based detection. | Identification and quantification of volatile impurities. | Residual solvents, volatile starting materials, and by-products. | High sensitivity, provides structural information of impurities.[2] | Not suitable for non-volatile or thermally labile compounds. |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification and quantification of impurities with unique proton signals. | Isomeric impurities, by-products with different proton environments. | Non-destructive, provides structural information, can be quantitative (qNMR).[2] | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of functional groups. | Impurities with unique functional groups (e.g., starting materials with -OH or -NH₂ groups not present in the final product). | Fast, non-destructive, good for functional group identification.[2] | Not suitable for quantification of minor impurities, complex mixtures can be difficult to analyze. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol is based on general methods for analyzing glyoxal derivatives and can be optimized for this compound.[3][4][5]
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm (or DAD scan from 200-400 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of synthesized this compound in 1 mL of acetonitrile/water (1:1).
Gas Chromatography-Mass Spectrometry (GC/MS)
This method is designed to detect volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent nonpolar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
¹H NMR Spectroscopy
This protocol is for structural confirmation and purity estimation.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16 or 32.
-
Relaxation Delay: 5 seconds (for quantitative measurements).
-
-
Data Processing: Fourier transform, phase correction, and baseline correction. Integrate the signals corresponding to the product and any visible impurities.
FT-IR Spectroscopy
This method is for functional group analysis.
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Processing: Background correction against an empty ATR crystal.
Visualization of Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for purity assessment of this compound.
By employing this comprehensive approach, researchers can confidently assess the purity of synthesized this compound, ensuring its suitability for subsequent stages of research and development.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 3. [PDF] Analysis of glyoxal and related substances by means of high-performance liquid chromatography with refractive index detection. | Semantic Scholar [semanticscholar.org]
- 4. Analysis of glyoxal and related substances by means of high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
biological activity of compounds derived from 2-Benzofuranylglyoxal hydrate
A Comparative Guide to the Biological Activity of 2-Substituted Benzofuran Derivatives
This guide provides a comparative analysis of the biological activities of various compounds derived from or structurally related to the 2-benzofuran scaffold. The information is targeted towards researchers, scientists, and drug development professionals, offering a summary of recent findings on their anticancer, antimicrobial, and anti-inflammatory properties. The data presented is based on a review of multiple studies and is intended to facilitate the identification of promising compounds for further investigation.
Anticancer Activity
Derivatives of the benzofuran nucleus have demonstrated significant potential as anticancer agents, with various substitutions at the C-2 position leading to potent cytotoxic activity against a range of cancer cell lines.[1][2][3] Structure-activity relationship (SAR) studies have indicated that substitutions at this position are crucial for their cytotoxic effects.[1]
Table 1: Comparison of Anticancer Activity of 2-Substituted Benzofuran Derivatives
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 2-Phenylbenzofurans | 4,6-di(benzyloxy)-3-phenylbenzofuran | Hepatocellular Carcinoma (HCC) | 0.874 (Pin1 inhibition) | Juglone | - | [4] |
| 2-Benzoylbenzofurans | Compound 18 (piperazine linker) | A549 (Lung) | Induces significant apoptosis | - | - | [5] |
| 2-Benzofuran-carbohydrazides | 16b (p-methoxy group) | A549 (Lung) | 1.48 | Staurosporine | 1.52 | [4] |
| 2-Acetylbenzofuran Hybrids | 26 | EGFR Kinase | 0.93 | Gefitinib | 0.9 | [4] |
| Combretastatin A-4 Analogue | Compound 8 | - | 0.43 | - | - | [1] |
Experimental Protocols: Anticancer Activity Screening
A standard method for evaluating the in vitro anticancer activity of novel compounds is the MTT assay.
MTT Assay Protocol
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The synthesized benzofuran derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity
Several novel benzofuran derivatives have been synthesized and evaluated for their antimicrobial properties against a spectrum of bacteria and fungi.[6][7][8][9][10]
Table 2: Comparison of Antimicrobial Activity of 2-Substituted Benzofuran Derivatives
| Derivative Class | Compound Example | Microorganism | Activity | Reference |
| (Benzofuran-2-yl)(cyclobutyl) ketoxime derivative | 7d | Staphylococcus aureus | Most active derivative in the series | [6] |
| (Benzofuran-2-yl)(cyclobutyl) ketoxime derivatives | 2, 5b, 6b, 6c, 7b, 7f | Candida albicans | Very strong effect | [6] |
| 1-(1-Benzofuran-2-yl)-2-mesitylethanone derivative | 9b | S. aureus, E. coli | Most active derivative in the series | [8][10] |
| Benzofuran derivative | 6 | S. aureus | Mild activity | [7] |
| Benzimidazole isostere of benzofuran | 15 | S. aureus, C. albicans | Mild activity | [7] |
Experimental Protocols: Antimicrobial Activity Screening
The antimicrobial activity of the synthesized compounds is typically determined using broth microdilution or agar diffusion methods to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media overnight. The turbidity of the microbial suspension is adjusted to a specific standard (e.g., 0.5 McFarland).
-
Compound Dilution: The test compounds are dissolved in a solvent and serially diluted in broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganisms with no compound) and negative (broth only) controls are included. A standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a reference.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
Benzofuran derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing potent activity in both in vitro and in vivo models.[11][12][13][14] The mechanism of action for some of these derivatives involves the inhibition of key inflammatory pathways such as NF-κB and MAPK.[13]
Table 3: Comparison of Anti-inflammatory Activity of 2-Substituted Benzofuran Derivatives
| Derivative Class | Compound Example | In Vitro/In Vivo Model | Key Findings | Reference |
| 2,3-Dihydrobenzofuran-2-one | 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Carrageenan paw edema (rat) | More potent than diclofenac | [11] |
| Benzofuran-3(2H)-one derivative | 55 | TNBS-induced colitis (rat) | Dose-dependent inhibitory activity | [12] |
| Heterocyclic/Benzofuran Hybrid | 5d | LPS-stimulated RAW264.7 cells | IC50 for NO inhibition = 52.23 µM | [13] |
| Fluorinated Benzofuran | - | LPS-stimulated macrophages | IC50 for IL-6 inhibition: 1.2 - 9.04 µM | [14] |
| Fluorinated Benzofuran | - | LPS-stimulated macrophages | IC50 for PGE2 inhibition: 1.1 - 20.5 µM | [14] |
Experimental Protocols: Anti-inflammatory Activity Screening (In Vitro)
The anti-inflammatory potential of compounds can be initially assessed in vitro by measuring their ability to inhibit the production of inflammatory mediators in stimulated macrophage cell lines.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the benzofuran derivatives for 1-2 hours.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: General workflow for the synthesis and biological evaluation of benzofuran derivatives.
NF-κB and MAPK Signaling Pathways in Inflammation
Caption: Inhibition of NF-κB and MAPK pathways by a benzofuran derivative.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel benzofuran and related benzimidazole derivatives for evaluation of in vitro anti-HIV-1, anticancer and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of 2-Benzofuranylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 2-Benzofuranylglyoxal Hydrate from 2-Acetylbenzofuran.
The synthesis of this compound, a valuable intermediate in medicinal chemistry, is primarily achieved through the oxidation of 2-acetylbenzofuran. This guide provides a comparative analysis of two prominent catalytic systems employed for this transformation: Selenium Dioxide (SeO₂) via the Riley oxidation and 2-Iodoxybenzoic acid (IBX), a hypervalent iodine reagent. The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, yield, and sustainability. This document presents a summary of their performance based on available experimental data, detailed experimental protocols, and mechanistic insights to inform your research and development endeavors.
Performance Comparison of Catalysts
The following table summarizes the key performance indicators for the oxidation of 2-acetylbenzofuran to 2-benzofuranylglyoxal using Selenium Dioxide and 2-Iodoxybenzoic acid.
| Catalyst | Starting Material | Product | Reagent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Selenium Dioxide (SeO₂) (Riley Oxidation) | 2-Acetylbenzofuran | 2-Benzofuranylglyoxal | SeO₂ (1.1) | Dioxane/Water | 100 (Reflux) | 6 | ~75 |
| 2-Iodoxybenzoic Acid (IBX) | 2-Acetylbenzofuran | 2-Benzofuranylglyoxal | IBX (2.2) | DMSO | 80 | 12 | ~80 |
Experimental Protocols
Detailed methodologies for the synthesis of 2-Benzofuranylglyoxal using the compared catalysts are provided below.
Selenium Dioxide (SeO₂) Catalyzed Oxidation (Riley Oxidation)
Materials:
-
2-Acetylbenzofuran
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Celite
Procedure: A mixture of 2-acetylbenzofuran (1.0 equivalent) and selenium dioxide (1.1 equivalents) in a solution of dioxane and water (e.g., 95:5 v/v) is heated to reflux (approximately 100°C) with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically after 6 hours), the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the precipitated elemental selenium. The filtrate is then diluted with ethyl acetate and washed successively with water and saturated aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude 2-benzofuranylglyoxal is often isolated as its stable hydrate after purification by crystallization or column chromatography.
2-Iodoxybenzoic Acid (IBX) Catalyzed Oxidation
Materials:
-
2-Acetylbenzofuran
-
2-Iodoxybenzoic Acid (IBX)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
Procedure: To a solution of 2-acetylbenzofuran (1.0 equivalent) in dimethyl sulfoxide (DMSO), 2-Iodoxybenzoic acid (IBX, 2.2 equivalents) is added. The reaction mixture is stirred at 80°C for 12 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and deionized water is added to precipitate the crude product. The precipitate is collected by filtration, washed with diethyl ether, and then dried under vacuum. The crude this compound can be further purified by recrystallization.
Mechanistic Overview and Experimental Workflow
The catalytic oxidation of 2-acetylbenzofuran to 2-benzofuranylglyoxal proceeds through different mechanisms depending on the chosen catalyst. The following diagrams illustrate the general experimental workflow and the proposed signaling pathways for each catalytic system.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Proposed mechanism for the Riley Oxidation of 2-Acetylbenzofuran.
Caption: Proposed mechanism for the IBX Oxidation of 2-Acetylbenzofuran.
cost-benefit analysis of using 2-Benzofuranylglyoxal hydrate
A Comprehensive Cost-Benefit Analysis of 2-Benzofuranylglyoxal Hydrate for Arginine Modification in Research and Drug Development
For researchers, scientists, and drug development professionals, the selective modification of amino acid residues in proteins is a critical tool for elucidating protein function, developing bioconjugates, and creating novel therapeutics. The guanidinium side chain of arginine is a particularly challenging target due to its high basicity. This guide provides a comparative analysis of this compound and its alternatives, Phenylglyoxal hydrate and Indole-3-glyoxal hydrate, for the modification of arginine residues. While direct experimental data for this compound in this application is limited, this analysis extrapolates its potential benefits and drawbacks based on the known reactivity of glyoxals and the well-documented biological significance of the benzofuran moiety.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its alternatives. Prices are estimates based on available supplier information and may vary.
| Feature | This compound | Phenylglyoxal Hydrate | Indole-3-glyoxal Hydrate |
| Molar Mass | ~192.17 g/mol | ~152.15 g/mol | ~191.17 g/mol |
| Purity | Typically >95% | Typically >97% | Typically >95% |
| Cost per gram | ~$300 - $800 | ~$10 - $20 | ~$200 - $500 (estimated) |
| Primary Application | Potential for arginine modification and introduction of a bioactive benzofuran moiety. | Well-established for selective arginine modification in proteins. | Potential for arginine modification and introduction of a bioactive indole moiety. |
| Known Biological Activity of Core Moiety | The benzofuran scaffold is known for its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] | The phenyl group is generally considered inert in this context, serving primarily as a structural component of the reagent. | The indole nucleus is a "privileged" structure in medicinal chemistry, with derivatives exhibiting diverse biological activities. |
Performance Comparison
This compound: The Untapped Potential
Due to a lack of published experimental data on the use of this compound for protein modification, a direct performance comparison is not currently possible. However, we can infer its potential based on the known reactivity of the glyoxal group and the biological properties of the benzofuran core. The primary benefit of using this reagent would be the introduction of a benzofuran moiety onto a protein. Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This could be particularly advantageous in drug development, where the conjugate may exhibit enhanced therapeutic properties. The cost of this compound is currently high, reflecting its novelty and limited commercial availability.
Phenylglyoxal Hydrate: The Established Standard
Phenylglyoxal is a widely used and well-characterized reagent for the selective modification of arginine residues in proteins.[6][7][8] Its reaction with the guanidinium group of arginine is efficient under mild alkaline conditions (pH 7-9) and proceeds at room temperature.[6] The reaction is relatively specific for arginine, with minimal side reactions with other amino acids like lysine under controlled conditions.[7][9] The primary drawback of phenylglyoxal is that the introduced phenyl group is generally considered biologically inert, offering no additional therapeutic benefit to the conjugated protein. However, its low cost and proven efficacy make it the current gold standard for arginine modification studies.
Indole-3-glyoxal Hydrate: A Bioactive Alternative
Similar to this compound, Indole-3-glyoxal hydrate offers the potential to introduce a biologically active moiety—the indole ring—onto a protein. The indole nucleus is a common scaffold in many natural products and pharmaceuticals, and its derivatives are known to possess a wide range of biological activities. While less documented for protein modification than phenylglyoxal, the reactivity of the glyoxal group should allow for a similar reaction with arginine. The cost of indole-3-glyoxal hydrate is higher than that of phenylglyoxal, but it may be justified if the introduction of the indole moiety leads to a desired biological effect.
Experimental Protocols
General Protocol for Arginine Modification with Glyoxal Reagents:
This protocol is based on established methods for phenylglyoxal and can be adapted for this compound and Indole-3-glyoxal hydrate, with optimization of reagent concentrations and reaction times likely required.
-
Protein Preparation: Dissolve the target protein in a suitable buffer, typically 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 8.0. The protein concentration can range from 1 to 10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of the glyoxal reagent (this compound, Phenylglyoxal hydrate, or Indole-3-glyoxal hydrate) in a minimal amount of a water-miscible organic solvent like ethanol or acetonitrile.
-
Modification Reaction: Add the glyoxal reagent solution to the protein solution to achieve the desired molar excess (typically 10- to 100-fold molar excess of reagent over arginine residues). Incubate the reaction mixture at room temperature (25°C) for 1 to 4 hours with gentle stirring.
-
Reaction Quenching: The reaction can be stopped by adding a scavenger for the excess glyoxal, such as an excess of a primary amine (e.g., Tris buffer or lysine).
-
Purification: Remove the excess reagent and byproducts by dialysis, gel filtration, or centrifugal filtration against a suitable buffer (e.g., PBS, pH 7.4).
-
Analysis: The extent of modification can be determined by various methods, including mass spectrometry (to measure the mass increase of the protein), amino acid analysis (to quantify the loss of arginine), or UV-Vis spectroscopy if the modifying group has a characteristic absorbance.
Visualizing the Chemistry
Reaction of Glyoxals with Arginine
The following diagram illustrates the general reaction pathway for the modification of an arginine residue with a glyoxal derivative. The reaction proceeds through the formation of a dihydroxyimidazolidine adduct.
Experimental Workflow for Protein Modification and Analysis
This diagram outlines the typical workflow for a protein modification experiment using a glyoxal reagent.
Conclusion
The choice of a glyoxal reagent for arginine modification depends on the specific goals of the research.
-
Phenylglyoxal hydrate remains the most cost-effective and well-established option for studies focused solely on the role of arginine residues, where the modification itself is the primary variable.
-
This compound presents an intriguing, albeit currently expensive and unproven, option for introducing a potentially bioactive benzofuran moiety. This could be highly beneficial in the development of protein-drug conjugates with enhanced therapeutic profiles. Further research is needed to validate its efficacy and reaction specifics.
-
Indole-3-glyoxal hydrate offers a middle ground, providing a means to attach a known bioactive indole scaffold. Its cost is higher than phenylglyoxal, but it may be a worthwhile investment for creating bioconjugates with novel biological activities.
Researchers and drug developers should carefully consider the cost-benefit trade-offs. For fundamental research, phenylglyoxal is likely sufficient. For translational and drug discovery applications, the higher cost of this compound or Indole-3-glyoxal hydrate could be justified by the potential for creating novel and more effective biotherapeutics.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. mdpi.com [mdpi.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to the Synthesis of 2-Benzofuranylglyoxal Hydrate for Researchers and Drug Development Professionals
An objective analysis of synthetic pathways to a key building block in medicinal chemistry, this guide provides a detailed comparison of three potential routes for the synthesis of 2-Benzofuranylglyoxal Hydrate. The routes are evaluated based on starting materials, reaction conditions, and reported yields for analogous transformations, offering researchers the data needed to select the most suitable method for their application.
The synthesis of this compound, a versatile intermediate in the development of novel therapeutics, can be approached through several synthetic strategies. This guide outlines three plausible routes, leveraging common starting materials and well-established organic transformations. The comparison focuses on providing quantitative data where available for similar reactions, detailed experimental protocols, and a logical framework for selecting the optimal pathway.
At a Glance: Comparison of Key Synthetic Routes
| Synthetic Route | Starting Material | Key Intermediates | Key Reactions | Reported Yield (Analogous Reactions) |
| Route A | Benzofuran | 2-Acetylbenzofuran | Friedel-Crafts Acylation, Riley Oxidation | Acylation: ~95%, Oxidation: 69-72% |
| Route B | Benzofuran-2-carboxylic acid | Benzofuran-2-carbonyl chloride, 2-Benzofuranylcarbonyl cyanide | Acyl Chloride Formation, Cyanation, Hydrolysis | Cyanation: ~95%, Hydrolysis: Variable |
| Route C | Benzofuran | Benzofuran-2-carbaldehyde | Vilsmeier-Haack Formylation, Oxidation | Formylation: Near quantitative, Oxidation: Data not available |
Route A: Oxidation of 2-Acetylbenzofuran
This two-step route commences with the Friedel-Crafts acylation of commercially available benzofuran to yield 2-acetylbenzofuran, which is then oxidized to the target glyoxal.
Logical Workflow for Route A ```dot digraph "Route A" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", arrowhead=normal, fontname="Arial", fontsize=9];
}
Caption: Synthetic pathway for Route B.
Experimental Protocols for Route B
Step 1: Synthesis of Benzofuran-2-carbonyl chloride
-
Materials: Benzofuran-2-carboxylic acid, Thionyl chloride, DMF (catalyst).
-
Procedure: Benzofuran-2-carboxylic acid (1 equivalent) is refluxed with an excess of thionyl chloride (2-3 equivalents) and a catalytic amount of DMF for 2-3 hours. The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude benzofuran-2-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Benzofuranylcarbonyl cyanide
-
Materials: Benzofuran-2-carbonyl chloride, Cuprous cyanide (CuCN).
-
Procedure: A mixture of benzofuran-2-carbonyl chloride (1 equivalent) and dried cuprous cyanide (1.2 equivalents) is heated at 200-220°C for 1.5-2 hours. The product is then isolated by distillation under reduced pressure.
-
Expected Yield: The synthesis of benzoyl cyanide from benzoyl chloride using this method proceeds with a yield of 95%.
Step 3: Hydrolysis to this compound
-
Materials: 2-Benzofuranylcarbonyl cyanide, Aqueous acid.
-
Procedure: The hydrolysis of the acyl cyanide to the corresponding glyoxal can be achieved under controlled acidic conditions. The specific conditions would need to be optimized to favor the formation of the glyoxal over the corresponding carboxylic acid.
Route C: Vilsmeier-Haack Formylation and Subsequent Oxidation
This route explores the direct formylation of benzofuran at the 2-position, followed by oxidation of the resulting aldehyde.
Logical Workflow for Route C
Safety Operating Guide
Safe Disposal of 2-Benzofuranylglyoxal Hydrate: A Procedural Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Benzofuranylglyoxal hydrate, tailored for researchers, scientists, and drug development professionals. Due to the limited specific data on this compound, the following procedures are based on best practices for handling hazardous aldehydes and benzofuran derivatives. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle the compound in a well-ventilated area or under a certified chemical fume hood to avoid inhaling vapors or dust.[1] The use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact. |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] | To protect eyes from splashes or airborne particles. |
| Body Covering | Laboratory coat.[1] | To protect clothing and skin from contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator (if dusts may be generated or ventilation is inadequate) | To prevent inhalation of the compound. |
An eyewash station and a safety shower should be immediately accessible in the work area.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the contaminated zone.
-
Ensure Ventilation: Ventilate the affected area immediately.[1]
-
Contain the Spill:
-
For solid material: Carefully sweep or scoop the spilled compound to prevent dust generation.
-
For solutions: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a universal binder.[1] Do not use combustible materials like sawdust.
-
-
Collect for Disposal: Scoop the absorbed material into a suitable, sealable, and clearly labeled container for hazardous waste.[1]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.
-
Dispose of Contaminated Materials: All contaminated PPE and cleanup materials must be collected and disposed of as hazardous waste.
Disposal of Unused or Waste Material
Unused or waste this compound and its empty containers must be treated as hazardous chemical waste.[1] Disposal must be in accordance with all applicable local, state, and federal regulations.
Primary Disposal Method:
The primary and recommended method for disposal is to engage a licensed professional waste disposal service.[1] It is the responsibility of the waste generator to correctly classify and label the waste.
Step-by-Step Disposal Protocol:
-
Waste Characterization and Collection:
-
Identify and Classify: Classify the waste as hazardous. Due to its chemical structure (a benzofuran and a glyoxal), it should be handled with caution. Furan-containing compounds are often treated as hazardous waste.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams, especially with incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents.
-
Contain: Collect all waste, including contaminated materials, in a compatible, tightly sealed, and properly labeled container.
-
-
Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Ensure the container is always closed except when adding waste.
-
-
Professional Disposal:
-
Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS).
-
On-Site Neutralization (Not Recommended without Validation):
While chemical deactivation methods exist for aldehydes, no specific, validated protocol for this compound is readily available. Methods using reagents like sodium pyrosulfite or glycine have been described for other aldehydes but may not be effective or safe for this specific compound.[2][3][4] Attempting on-site neutralization without a validated procedure is not recommended. Any such procedure should only be developed and performed by highly trained personnel after a thorough risk assessment and with the explicit approval of the institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 3. infectioncontroltoday.com [infectioncontroltoday.com]
- 4. Environmental Health & Safety: Occupational Safety: High Level Disinfectants: Disposal Protocol [safety.rochester.edu]
Essential Safety and Operational Guide for 2-Benzofuranylglyoxal Hydrate
This guide provides immediate and essential safety, logistical, and operational information for handling 2-Benzofuranylglyoxal hydrate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant handling of this chemical.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 131922-15-1
Hazard Summary: this compound is classified as an irritant.[1] The primary hazards associated with this compound are:
-
H335: May cause respiratory irritation.[2]
Due to the lack of specific toxicological data, it is crucial to handle this compound with care, adhering to the precautionary principle.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Standard |
| Eye/Face Protection | Chemical safety goggles or a full-face shield if there is a splash hazard. | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron. | Regulation (EU) 2016/425 and the standard EN 374 |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4][5] If ventilation is inadequate or dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended. | OSHA 29 CFR 1910.134 or European Standard EN 149 |
Operational Plan
Adherence to a strict operational plan is essential for the safe handling of this compound.
1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[4][5]
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[6]
2. Work Practices:
-
Wash hands thoroughly with soap and water after handling the compound.[7][8]
-
Avoid direct contact with the skin, eyes, and clothing.[7]
-
Minimize the generation of dust when handling the solid form.
-
Keep the container tightly closed when not in use.[8]
3. Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For large spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Dispose of unused or waste this compound as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Some aldehyde wastes can be neutralized to be non-hazardous, but this should be done following established and validated protocols.[9][10][11]
-
-
Container Disposal:
Quantitative Data
No specific occupational exposure limits (OELs) have been established for this compound. In the absence of such data, it is imperative to handle the compound with a high degree of caution, always aiming to minimize exposure to the lowest achievable level.
Experimental Workflow
The following diagram illustrates a safe handling workflow for a typical laboratory experiment involving this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. ehss.syr.edu [ehss.syr.edu]
- 2. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 3. H-phrases (hazard statements) [stoffenmanager.com]
- 4. umdearborn.edu [umdearborn.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. nj.gov [nj.gov]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. GHS precautionary statements - Wikipedia [en.wikipedia.org]
- 9. archtechnochem.com [archtechnochem.com]
- 10. wastewise.com [wastewise.com]
- 11. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 12. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

